molecular formula C9H20N2O B103848 1-(3-Methoxypropyl)-4-piperidinamine CAS No. 179474-79-4

1-(3-Methoxypropyl)-4-piperidinamine

Katalognummer: B103848
CAS-Nummer: 179474-79-4
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: HIXAJGFVNMKLML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxypropyl)-4-piperidinamine, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-methoxypropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXAJGFVNMKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477332
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179474-79-4
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179474-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypropyl)-4-piperidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)-4-piperidinamine, identified by CAS number 179474-79-4, is a key chemical intermediate primarily utilized in the pharmaceutical industry.[1] Its bifunctional nature, containing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and its significant role in drug development, particularly as a precursor to the selective serotonin 5-HT4 receptor agonist, Prucalopride.[1][2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 179474-79-4[3]
Molecular Formula C₉H₂₀N₂O[3]
Molecular Weight 172.27 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 249 °C[1]
Flash Point 105 °C[1]
Density 0.946 g/cm³[1]
pKa (Predicted) 10.49 ± 0.20[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
Table 2: Toxicological and Safety Data
ParameterValueReference
GHS Hazard Statements H302, H312, H314, H412[3]
Signal Word Danger[3]
Acute Toxicity, Oral (LD50) < 2000 mg/kg
Acute Toxicity, Dermal (LD50) ca. 2000 mg/kg
Ecotoxicity (Fish, LC50) > 100 mg/L (96 h)
Ecotoxicity (Daphnia, EC50) 93 mg/L (48 h)
Ecotoxicity (Algae, EC50) > 100 mg/L (72 h)

Role in Drug Development: Synthesis of Prucalopride

This compound is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

Prucalopride Signaling Pathway

Prucalopride exerts its prokinetic effects by selectively activating 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that leads to enhanced acetylcholine release, which in turn stimulates colonic peristalsis and increases bowel motility.[4][5][6][7]

Prucalopride_Signaling_Pathway cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates (opens) Ca_ion Ca²⁺ ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release AChR Muscarinic Acetylcholine Receptor ACh_release->AChR Binds to Contraction Muscle Contraction (Peristalsis) AChR->Contraction Initiates

Prucalopride's mechanism of action via 5-HT4 receptor agonism.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, based on methodologies described in patent literature.[8][9] Researchers should adapt these methods based on laboratory conditions and safety protocols.

Synthesis via Reductive Amination

This protocol outlines a common synthetic route starting from 1-(3-methoxypropyl)-4-piperidone.

Workflow Diagram:

Synthesis_Workflow Start Start: 1-(3-methoxypropyl)-4-piperidone, Ammonia in Methanol, Pd/C Reaction Reaction: High-pressure hydrogenation (e.g., 1.5-5 MPa) Temperature: 40-80°C Time: 7-10 hours Start->Reaction Filtration Filtration: Cool reaction mixture Filter to remove Pd/C catalyst Reaction->Filtration Evaporation Solvent Evaporation: Concentrate filtrate under reduced pressure to obtain crude product (yellow oil) Filtration->Evaporation Purification Purification (Optional): Vacuum distillation or column chromatography Evaporation->Purification Final_Product Final Product: This compound Purification->Final_Product

General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (1 equivalent), a solution of ammonia in methanol (e.g., 7M), and a palladium on carbon catalyst (10% Pd/C).[9]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5-5 MPa with hydrogen and heat to 40-80°C. Maintain stirring for 7-10 hours, monitoring the reaction progress by TLC or GC-MS.[9]

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude this compound as a yellow oil.[9]

  • Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia).

Preparation of Free Base from Hydrochloride Salt

This protocol describes the conversion of the hydrochloride salt to the free base.

Methodology:

  • Dissolution: Dissolve this compound hydrochloride (1 equivalent) in methanol.[9]

  • Basification: Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 2 hours.[9]

  • Filtration: Filter the mixture to remove the inorganic salts.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the free base, this compound, as a yellow oil.[9]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (ESI-MS (m/z): 173 [M+H]⁺).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, handling requirements, and synthetic routes is crucial for its effective use in the development of innovative therapeutics like Prucalopride. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile compound.

References

Physicochemical Properties of 1-(3-Methoxypropyl)-4-piperidinamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a compilation of its fundamental chemical and physical characteristics, detailed experimental protocols for their determination, and visual representations of its role in synthetic pathways and a general workflow for physicochemical characterization. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, with the CAS number 179474-79-4, is a substituted piperidinamine that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile reagent. Notably, it is a key intermediate in the synthesis of Prucalopride, a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. These parameters are essential for predicting its behavior in different chemical and biological systems.

PropertyValueSource(s)
IUPAC Name 1-(3-methoxypropyl)piperidin-4-amine[1]
CAS Number 179474-79-4[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₉H₂₀N₂O[1][2][3][5][6][7][11][12]
Molecular Weight 172.27 g/mol [1][3][5][11][12]
Appearance Colorless to light yellow liquid[6]
Boiling Point 249 - 251.5 °C[2][4][5][6][8]
Melting Point -38 °C[4]
Density 0.946 g/cm³[2][5][6]
Flash Point 105 °C[2][3][5]
pKa (Predicted) 10.49 ± 0.20[2][3]
LogP (Predicted) 0.446[7]
Solubility Slightly soluble in Chloroform and Methanol[3]

Experimental Protocols

This section outlines standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary method using a Thiele tube or a melting point apparatus.

Procedure:

  • A small amount of this compound is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated slowly and uniformly in a Thiele tube or a suitable melting point apparatus equipped for boiling point determination.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, this method is applicable for determining the melting point of solid derivatives or related compounds. The capillary method is a standard technique for determining the melting point of a crystalline solid.

Procedure:

  • A small, dry sample of the solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.

Procedure:

  • A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

  • The solution is then centrifuged or filtered to remove any undissolved substance.

  • The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Partition Coefficient (LogP) (OECD Guideline 107 - Shake-Flask Method)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Procedure:

  • A known volume of n-octanol and water are placed in a flask.

  • A small, known amount of this compound is added to the flask.

  • The flask is shaken at a constant temperature until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid is determined.

Procedure:

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is generated.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the role of this compound in a key synthetic pathway and a general workflow for its physicochemical characterization.

G Synthesis of Prucalopride A This compound C Prucalopride A->C Condensation B 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid B->C Condensation

Synthesis of Prucalopride from this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination cluster_3 Data Analysis & Reporting A Sample Acquisition & Purity Check (e.g., GC/HPLC, NMR) B Boiling Point (Capillary Method) A->B C Melting Point (if applicable) A->C D Density A->D E Solubility (OECD 105) A->E F pKa (Potentiometric Titration) A->F G LogP (OECD 107) A->G H Data Compilation & Analysis B->H C->H D->H E->H F->H G->H I Technical Report Generation H->I

General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are critical for scientists and researchers engaged in the synthesis, development, and analysis of pharmaceuticals and other fine chemicals where this compound is utilized. The provided diagrams offer a clear visual representation of its synthetic utility and a logical workflow for its characterization, further aiding in its effective application in a research and development setting.

References

An In-depth Technical Guide on the Structural Analysis and Confirmation of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of pharmacologically active molecules such as Prucalopride.[1] This document outlines the expected outcomes from various spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted data, and workflow visualizations are presented to aid researchers in the unequivocal identification and characterization of this compound.

Introduction

This compound is a substituted piperidine derivative with the chemical formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol .[2][3][4][5] Its structure features a piperidine ring N-substituted with a 3-methoxypropyl group and an amino group at the 4-position. The accurate confirmation of its molecular structure is a critical step in quality control and regulatory compliance during the synthesis of active pharmaceutical ingredients (APIs). This guide details the analytical workflow and expected data for the comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 179474-79-4[3][6]
Molecular Formula C₉H₂₀N₂O[2][4][5]
Molecular Weight 172.27 g/mol [2][4][5]
Appearance Colorless to Pale Yellow Oil[1]
Boiling Point ~249 °C[3][6]
Density ~0.946 g/cm³[3][6]
SMILES COCCCN1CCC(CC1)N[4][5]
InChI InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3[4][5]

Spectroscopic and Spectrometric Analysis

This section details the predicted spectroscopic and spectrometric data for this compound. While publicly available experimental spectra are limited, the following predictions are based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40t, J = 6.5 Hz2H-O-CH₂ -CH₂-
~3.30s3H-O-CH₃
~2.80m2HPiperidine H₂ₑ, H₆ₑ
~2.65m1HPiperidine H₄
~2.40t, J = 7.0 Hz2H-N-CH₂ -CH₂-
~2.00m2HPiperidine H₂ₐ, H₆ₐ
~1.75m2H-CH₂-CH₂ -CH₂-
~1.65m2HPiperidine H₃ₑ, H₅ₑ
~1.40br s2H-NH₂
~1.30m2HPiperidine H₃ₐ, H₅ₐ
Chemical Shift (δ) ppmAssignment
~71.5-O-C H₂-
~59.0-O-C H₃
~58.0-N-C H₂-
~53.0Piperidine C ₂, C
~50.0Piperidine C
~33.0Piperidine C ₃, C
~28.0-CH₂-C H₂-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2800StrongC-H stretch (aliphatic)
1590MediumN-H bend (scissoring)
1465MediumC-H bend (CH₂)
1120StrongC-O-C stretch (ether)
1080StrongC-N stretch (aliphatic amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
172Moderate[M]⁺ (Molecular Ion)
157Low[M - CH₃]⁺
127High[M - C₂H₅O]⁺
98Very High (Base Peak)[Piperidine fragment, C₅H₁₀N]⁺
84High[C₅H₁₀N]⁺
58High[CH₂=N(H)CH₂CH₂OCH₃]⁺

Experimental Protocols

The following are detailed protocols for the structural characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a small vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

  • Acquire the ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups.

Materials:

  • This compound sample (1-2 drops)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue after the measurement.

  • Label the major absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or another suitable volatile solvent

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source

Procedure:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Acquire the mass spectrum in EI mode (typically at 70 eV).

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

molecular_structure cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 N C2 CH₂ N1->C2 methoxypropyl CH₂-CH₂-CH₂-O-CH₃ N1->methoxypropyl C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 NH2 NH₂ C4->NH2 C6 CH₂ C5->C6 C6->N1

Caption: Molecular structure of this compound.

Analytical Workflow

analytical_workflow sample Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Elucidate C-H framework ftir FT-IR Spectroscopy sample->ftir Identify functional groups ms Mass Spectrometry (GC-MS) sample->ms Determine MW and fragmentation data_analysis Data Integration and Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirm Structure Confirmed data_analysis->structure_confirm Compare with predicted data

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the predicted values presented in this guide, researchers and drug development professionals can achieve an unambiguous structural assignment. This rigorous analytical approach is fundamental to ensuring the quality and consistency of this important chemical intermediate in its downstream applications.

References

Spectroscopic and Analytical Characterization of 1-(3-Methoxypropyl)-4-piperidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.[1] Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, purification, and quality control of this and structurally related pharmaceutical intermediates.

Introduction

This compound (CAS No: 179474-79-4, Molecular Formula: C9H20N2O, Molecular Weight: 172.27 g/mol ) is a crucial building block in the synthesis of Prucalopride.[1][2][3] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Spectroscopic methods are fundamental tools for the structural elucidation and purity assessment of such chemical entities. This guide outlines the expected spectroscopic characteristics and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.8 - 3.0m2HPiperidine H (axial, adjacent to N)
~ 2.4 - 2.6m3HPiperidine H (equatorial, adjacent to N), -N-CH2-
~ 3.3s3H-OCH3
~ 3.4t2H-CH2-O-
~ 1.7 - 1.9m4HPiperidine H (axial), -CH2-CH2-CH2-
~ 1.2 - 1.4m4HPiperidine H (equatorial), -NH2
~ 2.6 - 2.8m1HPiperidine CH-NH2

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 59.0-OCH3
~ 70.0-CH2-O-
~ 58.0-N-CH2-
~ 29.0-CH2-CH2-CH2-
~ 53.0Piperidine C (adjacent to N)
~ 50.0Piperidine C-NH2
~ 33.0Piperidine C (beta to N)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3250Medium, BroadN-H StretchPrimary Amine (-NH2)
2950 - 2800StrongC-H StretchAliphatic (CH, CH2, CH3)
1590 - 1500MediumN-H BendPrimary Amine (-NH2)
1120 - 1080StrongC-O StretchEther (-CH2-O-CH3)
1470 - 1440MediumC-H BendCH2
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
173.16[M+H]⁺ (Monoisotopic mass: 172.1576)
172.16Molecular Ion [M]⁺
155[M-NH3]⁺
100Fragmentation of piperidine ring
71Propoxy fragment [CH2CH2OCH3]⁺
58Methoxypropyl fragment [CH2CH2CH2OCH3]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired exchange characteristics of the amine protons.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Neat Liquid) :

    • Place a drop of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

  • Data Acquisition (LC-MS with ESI) :

    • Chromatography : Use a suitable C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to separate the analyte from any impurities.

    • Mass Spectrometry :

      • Operate the ESI source in positive ion mode.

      • Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

      • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 173.16) as the precursor and fragmenting it to obtain a characteristic fragmentation pattern.

  • Data Processing : Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of a pharmaceutical intermediate like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_final Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS HPLC HPLC/UPLC for Purity Purification->HPLC GC GC for Residual Solvents Purification->GC Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Final_Report Certificate of Analysis (CoA) Data_Analysis->Final_Report

Caption: Analytical workflow for the characterization of a pharmaceutical intermediate.

References

Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine (CAS No. 179474-79-4), a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.[1] Due to the limited availability of specific experimental data in the public domain for this compound, this document provides a summary of its known physicochemical properties and outlines standardized, industry-accepted protocols for determining solubility and stability. This guide is intended to provide researchers with the necessary methodologies to evaluate these critical parameters for this compound and similar compounds in a laboratory setting.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in pharmaceutical synthesis.[2] Its chemical structure, featuring a piperidine ring, a primary amine, and a methoxypropyl group, dictates its physicochemical properties, which are fundamental to its handling, formulation, and reaction kinetics. Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

While specific quantitative data on the solubility and stability of this compound is not extensively published, this guide provides the established experimental frameworks for generating such data.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 179474-79-4[3][4]
Molecular Formula C₉H₂₀N₂O[3][4]
Molecular Weight 172.27 g/mol [3][4]
Appearance Colorless to light yellow liquid/oil[1][5]
Boiling Point 249 °C[4]
Density 0.946 g/cm³[4]
Flash Point 105 °C[4]
pKa (Predicted) 10.49 ± 0.20[1]
Storage Conditions Room temperature, in a dark, inert atmosphere[1]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and use in subsequent reaction steps.

Published Solubility Data

Qualitative solubility data for this compound is limited. The available information is summarized in Table 2.

SolventSolubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]
Hypothetical Quantitative Solubility Data

To illustrate how quantitative solubility data should be presented, Table 3 provides a template with hypothetical values. Researchers can populate such a table with experimental findings.

Solvent System (at 25°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
Purified WaterData not availableData not availableData not available
Phosphate-Buffered Saline (pH 7.4)Data not availableData not availableData not available
0.1 N HClData not availableData not availableData not available
MethanolData not availableData not availableData not available
EthanolData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
TolueneData not availableData not availableData not available

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Principle

This method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the liquid phase.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand the intrinsic stability of a compound and to identify potential degradation products. Forced degradation, or stress testing, is performed to accelerate the degradation process under more severe conditions than those used for long-term stability studies.[8] This helps in developing and validating stability-indicating analytical methods.[8][9]

Principle of Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other excipients.[10] HPLC is the most common technique for this purpose.[9]

Experimental Protocol for Forced Degradation

Forced degradation studies are typically performed by subjecting the compound to hydrolytic, oxidative, photolytic, and thermolytic stress conditions.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[13]

4.2.1. Hydrolytic Degradation

  • Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.

  • Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat under similar conditions.

  • Neutral Conditions: Reflux the compound in purified water.

4.2.2. Oxidative Degradation

  • Expose the compound in solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

4.2.3. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a controlled source of UV and visible light. The total exposure should be in accordance with ICH Q1B guidelines.

4.2.4. Thermolytic (Dry Heat) Degradation

  • Expose the solid compound to dry heat at a high temperature (e.g., 80-100°C) for an extended period.

4.2.5. Sample Analysis

  • At predetermined time points, withdraw samples from each stress condition.

  • Quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

  • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.

  • The method should be capable of separating the parent peak from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the specificity of the method.

Visualizations: Workflows and Pathways

Hypothetical Signaling Pathway

This compound is an intermediate for Prucalopride, a 5-HT4 receptor agonist. 5-HT4 receptors are G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade initiated by a ligand binding to a GPCR.

Caption: Hypothetical GPCR signaling cascade for a 5-HT4 receptor agonist.

Experimental Workflow for Solubility Determination

The following diagram outlines the steps of the shake-flask solubility assay.

Solubility_Workflow start Start prep Prepare Vials (Add excess compound) start->prep add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Equilibrate (Shake at constant temp for 24-72h) add_solvent->equilibrate separate Phase Separation (Settle and Centrifuge) equilibrate->separate sample Sample Supernatant & Filter (0.45 µm) separate->sample dilute Dilute Sample to Known Concentration sample->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Experimental Workflow for Stability Assessment

This diagram illustrates a typical workflow for a forced degradation study.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution & Solid Sample acid Acid Hydrolysis (0.1N HCl, Heat) start->acid base Base Hydrolysis (0.1N NaOH, Heat) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (Solid) (Dry Heat, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sample_collection Collect Samples at Time Points acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection hplc_analysis Analyze by Stability- Indicating HPLC Method sample_collection->hplc_analysis data_eval Evaluate Data (% Degradation, Peak Purity) hplc_analysis->data_eval

Caption: General workflow for conducting forced degradation stability studies.

References

Unveiling the Role of 1-(3-Methoxypropyl)-4-piperidinamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of 1-(3-Methoxypropyl)-4-piperidinamine. Initial investigations into the direct biological activity of this compound have revealed a significant gap in publicly available data. The primary role of this compound, as documented extensively in patent literature and chemical databases, is that of a crucial synthetic intermediate. Specifically, it serves as a key building block in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist.

Therefore, this document will focus on the established role of this compound as a precursor to Prucalopride and, by extension, the well-documented biological activity and mechanism of action of Prucalopride itself.

Chemical and Physical Properties of this compound

While data on the direct biological effects of this compound is not available, its chemical and physical properties are characterized. A summary of these properties is presented below.

PropertyValueSource
CAS Number 179474-79-4[1][2][3]
Molecular Formula C9H20N2O[1][2][3]
Molecular Weight 172.27 g/mol [2][3]
Boiling Point 249°C[1][4]
Flash Point 105°C[1]
Density 0.946 g/cm³[1][3]
Appearance Colorless to light yellow liquid[5]
pKa 10.49 ± 0.20 (Predicted)[1]
IUPAC Name 1-(3-methoxypropyl)piperidin-4-amine[2]

Role in the Synthesis of Prucalopride

This compound is a vital intermediate in the manufacturing of Prucalopride.[1][6][7] The synthesis generally involves the condensation of this compound with a derivative of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8][9] This reaction forms the final amide bond in the Prucalopride molecule. The purity of this intermediate is critical for the quality and yield of the final active pharmaceutical ingredient (API).[7]

G cluster_reactants Reactants A This compound C Condensation Reaction (Coupling Agent) A->C B 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid B->C D Prucalopride C->D

Simplified synthesis workflow for Prucalopride.

Biological Activity of Prucalopride

Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist.[10] This targeted action is what distinguishes it from previous generations of 5-HT4 agonists, which often had off-target effects leading to cardiovascular side effects.[10][11]

Mechanism of Action

Prucalopride's primary mechanism of action is the stimulation of 5-HT4 receptors located in the gastrointestinal tract.[12][13][14] This stimulation triggers the release of acetylcholine, a neurotransmitter that promotes coordinated muscle contractions (peristalsis) in the colon.[11][13][14] The enhanced motility accelerates the transit of stool through the colon, which helps to normalize bowel movements in patients with chronic idiopathic constipation.[10][12] Specifically, it has been shown to increase high-amplitude propagating contractions (HAPCs), which are crucial for the defecation process.[11][12]

cluster_0 Enteric Neuron cluster_1 Colon Smooth Muscle prucalopride Prucalopride receptor 5-HT4 Receptor prucalopride->receptor Binds & Activates ac Acetylcholine (ACh) Release receptor->ac contraction Increased Contractions (Peristalsis) ac->contraction Stimulates

References

An In-depth Technical Guide to the Chemical Scaffold: 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)-4-piperidinamine is a versatile chemical intermediate that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, comprising a piperidine ring substituted at the 1-position with a methoxypropyl group and at the 4-position with an amine, make it a valuable scaffold for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a key building block in the development of pharmaceutically active compounds, most notably the selective 5-HT4 receptor agonist, Prucalopride.[1][2][3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[4] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H20N2O[1][2][5][6][7][8][9]
Molecular Weight 172.27 g/mol [2][5][6][7][9]
CAS Number 179474-79-4[1][2][4][5][6][10]
Boiling Point 249°C - 251.5°C[1][6][10][11]
Flash Point 105°C[1][6]
Density 0.946 g/cm³[1][6]
pKa 10.49 ± 0.20 (Predicted)[1]
Appearance Colorless to light yellow liquid[4]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. A common approach involves the reductive amination of 1-(3-methoxypropyl)-4-piperidone.

Experimental Protocol: Reductive Amination of 1-(3-methoxypropyl)-4-piperidone

This protocol is based on a method described for the synthesis of this compound as an intermediate for Prucalopride.[12]

Materials:

  • 1-(3-methoxypropyl)-4-piperidone

  • Ammonia in methanol (7 mol/L solution)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Ethanol

  • Hydrogen gas

  • Hydrochloric acid in ethyl acetate (5 mol/L solution)

  • Potassium carbonate

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (5g, 0.029 mol), a saturated solution of ammonia in methanol (60 mL), and 10% Pd/C (0.5g).[12]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 1.5 MPa and heat to 40°C. Maintain stirring for 7 hours.[12]

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst. Evaporate the filtrate under reduced pressure to obtain a yellow oily residue.[12]

  • Salt Formation: Dissolve the residue in ethanol (20 mL) and add a 5 mol/L solution of hydrochloric acid in ethyl acetate dropwise until the pH reaches 1-2. Stir the mixture for 2 hours.[12]

  • Isolation of Hydrochloride Salt: Collect the resulting white solid by filtration and wash with a small amount of ethanol to yield this compound hydrochloride.[12]

  • Free Base Formation: To obtain the free base, dissolve the hydrochloride salt (4g, 0.016 mol) in methanol (40 mL) and add potassium carbonate (4.5g, 0.032 mol). Stir the mixture at room temperature for 2 hours.[12]

  • Final Product Isolation: Filter the mixture and evaporate the filtrate under reduced pressure to yield this compound as a yellow oily substance.[12]

G cluster_synthesis Synthesis Workflow Start 1-(3-methoxypropyl)-4-piperidone Reaction Reductive Amination (Ammonia, Pd/C, H2) Start->Reaction Reactants Intermediate Reaction Mixture Reaction->Intermediate Filtration1 Filtration Intermediate->Filtration1 Evaporation1 Evaporation Filtration1->Evaporation1 Filtrate Salt_Formation Salt Formation (HCl in Ethyl Acetate) Evaporation1->Salt_Formation Filtration2 Filtration Salt_Formation->Filtration2 Free_Base Free Base Formation (K2CO3 in Methanol) Filtration2->Free_Base Hydrochloride Salt Filtration3 Filtration Free_Base->Filtration3 Evaporation2 Evaporation Filtration3->Evaporation2 Filtrate End This compound Evaporation2->End

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Prucalopride

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Prucalopride.[1][2][3][12] Prucalopride is a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[2] The synthesis involves the condensation of this compound with a substituted benzofuran carboxylic acid.[12]

Prucalopride's Mechanism of Action and Signaling Pathway

Prucalopride exerts its prokinetic effects by stimulating 5-HT4 receptors on enteric neurons. This activation leads to a signaling cascade that ultimately enhances colonic motility.

G cluster_pathway Prucalopride Signaling Pathway Prucalopride Prucalopride 5HT4R 5-HT4 Receptor Prucalopride->5HT4R binds to Gs Gs Protein 5HT4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Release Acetylcholine Release CREB->Release Motility Increased Colonic Motility Release->Motility

Caption: Signaling pathway of the 5-HT4 receptor agonist Prucalopride.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are not extensively published, its incorporation into Prucalopride provides valuable insights. The piperidine ring serves as a central scaffold, with the 4-amino group being crucial for forming the amide linkage with the benzofuran moiety. The 1-(3-methoxypropyl) substituent likely plays a role in modulating the overall physicochemical properties of the molecule, such as solubility and receptor affinity. Further research exploring modifications of this scaffold could lead to the discovery of novel compounds with tailored pharmacological profiles.

Conclusion

This compound is a valuable chemical entity with a proven role in the synthesis of the important gastrointestinal prokinetic agent, Prucalopride. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of new therapeutics. While its own biological activity is not extensively characterized, its successful application as a scaffold highlights the potential of the piperidine core in medicinal chemistry. Future explorations of derivatives based on this scaffold may yield novel compounds with a range of therapeutic applications.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(3-Methoxypropyl)-4-piperidinamine. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

This compound is a synthetic intermediate used in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist.[1][2] It is a colorless to light yellow liquid under normal conditions.[3]

PropertyValueSource
CAS Number 179474-79-4[1][3][4][5][6][7]
Molecular Formula C9H20N2O[1][4][5][6][7]
Molecular Weight 172.27 g/mol [1][4][5][7]
Appearance Liquid[3][4][8]
Melting Point/Freezing Point -38 °C[4][8]
Boiling Point 251.5 °C at 101.3 kPa[4][8]
Flash Point 105 °C[2][7][8]
Density 0.95 g/cm³ at 20 °C[8]
Water Solubility >= 550,000 mg/L at 20 °C[8]
log Pow -0.1 at 21 °C[8]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4][5][8]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[4][5][8]
Hazardous to the aquatic environment, long-termChronic 3H412: Harmful to aquatic life with long lasting effects[4][5][8]

Signal Word: Danger[4][5][8]

Toxicological Information

The available toxicological data for this compound is summarized below:

Toxicity EndpointSpeciesRouteValue
LD50Rat (male/female)Oral< 2000 mg/kg bw[4]
LD50Rat (male/female)Dermalca. 2000 mg/kg bw[4]
LC50Danio rerio (Zebra fish)-> 100 mg/L (96 h)[4][8]
EC50Aquatic crustacea-93 mg/L (48 h)[4][8]
EC50Desmodesmus subspicatus (Green algae)-> 100 mg/L (72 h)[4][8]
IC50Microorganisms-> 1000 mg/L (3 h)[4][8]
Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place.[4][8]

  • Wear suitable protective clothing, including gloves and eye/face protection.[4][8]

  • Avoid contact with skin and eyes.[4][8]

  • Avoid the formation of dust and aerosols.[4][8]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][8]

  • Do not eat, drink, or smoke when using this product.[4][8]

  • Wash hands thoroughly after handling.[4][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

  • Store locked up.[4][8]

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][10]
Skin Protection Fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4][10]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
First Aid Measures

In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][10]
If on Skin Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][10]
If Inhaled Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[4][8]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor.[4][8][10]
Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][10]

Accidental Release:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[4]

  • Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][8] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Experimental Workflow

While specific experimental protocols for this compound are not publicly available, a generalized workflow for the safe handling of such a hazardous chemical is presented below. This workflow is a logical representation of the steps to be taken from receiving the chemical to its final disposal.

SafeHandlingWorkflow Safe Chemical Handling Workflow A Receipt & Inventory B Review MSDS & Risk Assessment A->B Pre-handling C Don Appropriate PPE B->C Preparation D Prepare Work Area (Ventilation, Spill Kit) C->D E Chemical Handling & Experimentation D->E Execution F Decontamination of Work Area & Equipment E->F Post-experiment G Proper Waste Segregation & Labeling F->G H Temporary Waste Storage G->H Waste Management I Waste Disposal by Authorized Personnel H->I

Caption: Workflow for the safe handling of hazardous chemicals.

References

A Comprehensive Technical Guide to 1-(3-Methoxypropyl)-4-piperidinamine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in pharmaceutical synthesis. The document outlines its various synonyms and identifiers as found in chemical literature, presents its physicochemical properties, details a synthesis protocol, and illustrates its role in the development of the selective 5-HT4 receptor agonist, Prucalopride.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical databases and literature. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing.

Identifier Type Identifier Source
Systematic Name This compoundN/A
IUPAC Name 1-(3-methoxypropyl)piperidin-4-amine[1][2]
CAS Number 179474-79-4[1][2][3][4]
Molecular Formula C9H20N2O[1][3]
Molecular Weight 172.27 g/mol [1][2][4]
EINECS Number 431-950-8[1]
PubChem CID 12088093[1]
DSSTox Substance ID DTXSID80477332[1]
Synonym 4-Amino-1-(3-methoxypropyl)piperidine[1][3][4]
Synonym 1-(3-Methoxypropyl)piperidin-4-amine[1][3]
Synonym 4-Piperidinamine, 1-(3-methoxypropyl)-[1][2][3]
Synonym Prucalopride Impurity 12[1]
Synonym Prucalopride Succinate intermediate B[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.

Property Value Source
Appearance Colourless to Pale Yellow Oil[4]
Boiling Point 249 °C[3][4]
Density 0.946 g/cm³[3][4]
Flash Point 105 °C[3][4]
pKa 10.49 ± 0.20 (Predicted)[3][4]
Storage Temperature Room temperature, in a dark, inert atmosphere[3][4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Role in Pharmaceutical Synthesis

This compound is a crucial synthetic intermediate in the production of Prucalopride.[3][4] Prucalopride is a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[4] The relationship between the intermediate, the final active pharmaceutical ingredient (API), and its biological target is illustrated below.

G A This compound (Intermediate) B Chemical Synthesis A->B C Prucalopride (Active Pharmaceutical Ingredient) B->C D Biological Action C->D E 5-HT4 Receptor (Molecular Target) D->E

Synthetic and Biological Pathway Overview

Experimental Protocol: Synthesis of this compound

The following is a documented method for the synthesis of this compound from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide.[4]

Materials:

  • N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (10.72g, 0.05mol)

  • HCl-methanol solution (0.5M, 180ml)

  • Dichloromethane

Procedure:

  • Add N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide to the HCl-methanol solution.

  • Control the temperature of the reaction mixture at 20-25°C.

  • Monitor the reaction for completion.

  • Upon completion, filter the reaction mixture.

  • Wash the filter cake with dichloromethane.

  • Dry the resulting product to obtain this compound.

Results:

  • Yield: 96.4%

  • Purity: 99.7%

The workflow for this synthesis is depicted in the diagram below.

G cluster_0 Reaction cluster_1 Workup A 1. Add N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide to HCl-methanol solution B 2. Maintain temperature at 20-25°C A->B C 3. Monitor reaction completion B->C D 4. Filter the reaction mixture C->D Reaction Complete E 5. Wash filter cake with dichloromethane D->E F 6. Dry the product E->F G This compound F->G Final Product

Synthesis Workflow Diagram

References

A Technical Guide to the Commercial Availability and Purity of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Methoxypropyl)-4-piperidinamine, a key chemical intermediate. The document details its commercial availability, typical purity specifications, and relevant experimental protocols for its synthesis and analysis. This information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their work.

Chemical Identity and Properties

This compound is a substituted piperidine derivative primarily recognized as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 4-Amino-1-(3-methoxypropyl)piperidine
CAS Number 179474-79-4[1][2][3]
Molecular Formula C₉H₂₀N₂O[1][4]
Molecular Weight 172.27 g/mol [1][4]
Appearance Colorless to light yellow liquid[3]

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Prucalopride.[1] Prucalopride is a selective, high-affinity serotonin (5-HT₄) receptor agonist that is used for the treatment of chronic constipation.[1][5] The structural integrity and purity of this compound are therefore paramount to ensure the quality and efficacy of the final API.

cluster_0 Synthesis Pathway A 1-(3-Methoxypropyl)- 4-piperidinamine B Prucalopride Synthesis A->B C Prucalopride (5-HT4 Receptor Agonist) B->C D Therapeutic Application: Chronic Constipation C->D

Figure 1: Role as a Pharmaceutical Intermediate.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers worldwide. It is typically offered in bulk quantities or as a custom synthesis product for research and development purposes.

SupplierLocationNotes
Shaanxi Dideu Medichem Co. Ltd.ChinaOffers 99% purity.[1]
HANGZHOU LEAP CHEM CO., LTD.ChinaSpecialized fine chemical supplier for R&D and bulk manufacturing.[2]
Simson Pharma LimitedIndiaProvides the compound with a Certificate of Analysis (COA).
Home Sunshine PharmaChinaOffers the product for R&D purposes.[3]
Acmec BiochemicalChinaLists a purity of 95%.[6]
BLD PharmUSAProvides the compound for research use.[7]
ChemicalBook SuppliersVariousMultiple suppliers are listed on this platform.[1]

Purity Specifications and Quality Control

The purity of commercially available this compound is generally high, reflecting its use in pharmaceutical manufacturing.

Purity LevelSource / Notes
99.7% Achieved in a documented synthesis protocol.[1]
99.0% Offered by various commercial suppliers.[1]
95.0% A common grade available for research purposes.[6]

For drug development applications, it is crucial to obtain a batch-specific Certificate of Analysis (COA) from the supplier. This document provides definitive data on purity, impurity profiles, and the analytical methods used for verification, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_workflow Sourcing and QC Workflow A Identify Suppliers B Request Quotations & Purity Specs A->B C Select Supplier & Place Order B->C D Receive Compound & COA C->D E In-House QC Analysis (e.g., HPLC, NMR) D->E F Compare Results with COA E->F G Release for R&D Use F->G Pass H Quarantine/Reject if Out of Specification F->H Fail

Figure 2: Quality Control Workflow for Sourcing.

Experimental Protocols

Detailed experimental procedures for this compound are typically found in patents or are proprietary to the manufacturer. Below are summaries of methodologies derived from public sources.

A common synthesis route involves the selective protection of 4-aminopiperidine, followed by alkylation and deprotection.[8]

Methodology:

  • Protection: The primary amine of 4-aminopiperidine is selectively protected. A patent describes using benzophenone in toluene to form an intermediate N-(diphenylmethylene)piperidin-4-amine.[8]

  • Alkylation: The free secondary amine on the piperidine ring is then alkylated. This step can be achieved by reacting the intermediate with 3-methoxy-bromopropane in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).[8]

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.[8]

  • Purification: The final product can be purified by techniques such as filtration and recrystallization to achieve high purity (e.g., 99.7%).[1]

cluster_synthesis General Synthesis Workflow A Start: 4-Aminopiperidine B Step 1: Protect Primary Amine A->B C Intermediate: Protected Piperidine B->C D Step 2: Alkylate Secondary Amine C->D E Intermediate: Alkylated Product D->E F Step 3: Deprotection (Acidic Conditions) E->F G Crude Product F->G H Step 4: Purification (e.g., Recrystallization) G->H I Final Product: High Purity Amine H->I

Figure 3: General Synthesis and Purification Workflow.

While specific analytical methods are batch-dependent and provided in the COA, a general approach for purity determination of small organic molecules like this involves a combination of chromatographic and spectroscopic techniques.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol), with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase, with mass spectrometry used for detection and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Certificate of Analysis (COA) Review: Always begins with a thorough review of the supplier's COA, which should guide the in-house verification process.

References

Methodological & Application

Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(3-Methoxypropyl)-4-piperidinamine is a versatile bifunctional molecule featuring a secondary piperidine amine and a primary amine, making it a valuable building block in the synthesis of novel compounds for drug discovery and development. Its utility is most prominently demonstrated as a key intermediate in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1] The piperidine nitrogen allows for the introduction of various substituents, while the primary amine serves as a handle for amide bond formation, urea and thiourea synthesis, sulfonamide preparation, and other N-functionalization reactions. This allows for the exploration of a wide chemical space to generate libraries of compounds for screening against various biological targets.

The core applications of this compound in medicinal chemistry include:

  • Scaffold for GPCR Ligands: As demonstrated by its use in Prucalopride, the substituted piperidine moiety is a common scaffold for targeting G-protein coupled receptors (GPCRs). The 1-(3-methoxypropyl) group can influence pharmacokinetic properties such as solubility and cell permeability.

  • Amide Derivatives: The primary amine readily undergoes acylation reactions with carboxylic acids, acid chlorides, or anhydrides to form a diverse range of amide derivatives. These amides can be designed to interact with various biological targets.

  • Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are prevalent motifs in enzyme inhibitors and receptor modulators due to their hydrogen bonding capabilities.

  • Sulfonamide Derivatives: The primary amine can be reacted with sulfonyl chlorides to generate sulfonamides, another important functional group in a multitude of clinically used drugs.

  • N-Alkylation and Reductive Amination: The primary amine can undergo further alkylation or be used in reductive amination reactions to introduce additional diversity and complexity into the final molecules.

This document provides detailed protocols for the synthesis of a key pharmaceutical agent, Prucalopride, and other novel compounds derived from this compound, highlighting its versatility as a starting material in drug discovery.

Data Presentation

Table 1: Synthesis of Prucalopride from this compound

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)Purity (%)Reference
14-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, this compoundCarbonyldiimidazole, Tetrahydrofuran505Prucalopride81.5>99[2]

Table 2: Synthesis of 4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)Reference
1This compoundBenzyl chloroformate, Base, SolventNot specifiedNot specified4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine81.49[3]

Experimental Protocols

Protocol 1: Synthesis of Prucalopride

This protocol describes the condensation of this compound with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to yield Prucalopride.[2]

Materials:

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0g, 4.68 mmol)

  • This compound (1.04g, 6.08 mmol)

  • Carbonyldiimidazole (0.98g, 6.08 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Water

Procedure:

  • To a 50 mL three-necked flask, add 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0g) and 10 mL of anhydrous THF.

  • Stir the mixture for 15 minutes at room temperature.

  • Add carbonyldiimidazole (0.98g) under a nitrogen atmosphere and continue stirring at room temperature for 30 minutes.

  • Prepare a solution of this compound (1.04g) in 10 mL of anhydrous THF.

  • Add the solution of the amine dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 50°C and maintain for 5 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • To the residue, add 20 mL of water and stir for 2 hours.

  • Filter the resulting solid, wash with water, and dry to obtain Prucalopride.

Expected Outcome:

A white to off-white solid with a yield of approximately 81.5%.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid P1 Activation with CDI (30 min, RT) A->P1 B This compound P2 Amine Addition B->P2 C Carbonyldiimidazole C->P1 D Anhydrous THF D->P1 P1->P2 P3 Reaction (5 h, 50°C) P2->P3 P4 Work-up & Isolation P3->P4 E Prucalopride P4->E

Workflow for the Synthesis of Prucalopride.
Protocol 2: Synthesis of 4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine

This protocol describes the N-protection of the primary amine of this compound with a benzyloxycarbonyl (Cbz) group.[3]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane or a biphasic system with water)

Procedure:

  • Dissolve this compound in the chosen solvent and cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0-5°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the base and salts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Expected Outcome:

A white solid with a yield of approximately 81.5%.[3]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A This compound P1 Reaction at 0-5°C A->P1 B Benzyl Chloroformate B->P1 C Base (e.g., Et3N) C->P1 D Solvent (e.g., DCM) D->P1 P2 Stir at RT P1->P2 P3 Aqueous Work-up P2->P3 P4 Purification P3->P4 E 4-N-Cbz-1-(3-methoxypropyl)- 4-piperidinamine P4->E

Workflow for N-Cbz Protection.
Protocol 3: General Procedure for the Synthesis of a Urea Derivative

This protocol outlines a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • A selected isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent under a nitrogen atmosphere.

  • Add the isocyanate dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 1-3 hours or until the reaction is complete (monitor by TLC).

  • If a precipitate forms, filter the solid and wash with the solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcome:

The corresponding N,N'-disubstituted urea as a solid product.

Signaling Pathway

Prucalopride, synthesized from this compound, is a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is particularly relevant in the gastrointestinal tract, leading to enhanced motility. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., enhanced neurotransmitter release, smooth muscle contraction) PKA->Cellular_Response phosphorylates targets leading to Ligand Prucalopride Ligand->Receptor binds to

5-HT4 Receptor Signaling Pathway.

References

The Pivotal Role of 1-(3-Methoxypropyl)-4-piperidinamine in the Development of a Selective 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(3-Methoxypropyl)-4-piperidinamine is a key chemical intermediate primarily recognized for its integral role in the synthesis of Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist. Prucalopride is a prokinetic agent used in the treatment of chronic idiopathic constipation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of Prucalopride and the subsequent pharmacological evaluation of the final compound.

Application Notes

The principal application of this compound in medicinal chemistry is as a crucial building block in the synthesis of Prucalopride. Its structure provides the necessary piperidine core and the methoxypropyl side chain, which are important for the desired pharmacological activity and selectivity of the final drug molecule.

Prucalopride, synthesized using this intermediate, is a potent agonist at the 5-HT4 receptor.[1] This receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] In the gastrointestinal tract, this signaling cascade enhances the release of acetylcholine, which in turn stimulates peristalsis and increases bowel motility.[3][4] The high selectivity of Prucalopride for the 5-HT4 receptor minimizes off-target effects, particularly at cardiac hERG channels, which were a concern with earlier prokinetic agents.[3]

The following sections provide quantitative data on the pharmacological profile of Prucalopride and detailed protocols for its synthesis and biological evaluation.

Data Presentation

The pharmacological activity of Prucalopride, synthesized from this compound, has been extensively characterized. The following tables summarize key quantitative data regarding its binding affinity and functional potency at the 5-HT4 receptor.

Table 1: Receptor Binding Affinity of Prucalopride

CompoundReceptor IsoformKi (nM)RadioligandTissue/Cell LineReference
PrucaloprideHuman 5-HT4A2.5[3H]GR113808Recombinant
PrucaloprideHuman 5-HT4B8.0[3H]GR113808Recombinant
PrucaloprideHuman 5-HT4(a)pKi: 7.6[3H]GR113808Recombinant
PrucaloprideHuman 5-HT4(b)pKi: 7.5[3H]GR113808Recombinant
PrucaloprideHuman 5-HT4(g)pKi: 7.4[3H]GR113808Recombinant
PrucaloprideHuman 5-HT4(i)pKi: 7.8[3H]GR113808Recombinant

Note: pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of Prucalopride at 5-HT4 Receptors

Assay TypeReceptor IsoformEC50 (nM)Intrinsic ActivityCell LineReference
Adenylyl Cyclase StimulationHuman 5-HT4(a)pEC50: 7.20.82Recombinant
Adenylyl Cyclase StimulationHuman 5-HT4(b)pEC50: 7.30.86Recombinant
Adenylyl Cyclase StimulationHuman 5-HT4(i)pEC50: 7.20.78Recombinant
Adenylyl Cyclase StimulationHuman 5-HT4(g)pEC50: 8.0Full AgonistRecombinant

Note: pEC50 is the negative logarithm of the EC50 value. Intrinsic activity is relative to the full agonist, serotonin (5-HT).

Experimental Protocols

Synthesis of Prucalopride from this compound

This protocol describes the condensation of this compound with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to yield Prucalopride.

Materials:

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) to the solution and stir for approximately 25 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure Prucalopride.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is for determining the binding affinity (Ki) of a test compound (e.g., Prucalopride) for the 5-HT4 receptor using a competition binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor.

  • [3H]GR113808 (radiolabeled 5-HT4 antagonist)

  • Test compound (e.g., Prucalopride) at various concentrations

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [3H]GR113808, and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]GR113808, and non-specific binding control.

    • Competition Binding: Cell membranes, [3H]GR113808, and each concentration of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing the 5-HT4 receptor, thus determining its functional potency (EC50) and efficacy.

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Test compound (e.g., Prucalopride) at various concentrations.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells into the 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.

  • Prepare serial dilutions of the test compound in stimulation buffer.

  • Add the different concentrations of the test compound to the wells. Include a vehicle control (for basal cAMP level) and a positive control (e.g., a known 5-HT4 agonist like serotonin).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value and the maximum response using non-linear regression analysis (e.g., a four-parameter logistic fit).

Visualizations

G cluster_synthesis Synthesis of Prucalopride A This compound C Prucalopride A->C Condensation B 4-amino-5-chloro-2,3-dihydrobenzofuran- 7-carboxylic acid B->C

Caption: Synthesis of Prucalopride from key intermediates.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing 5-HT4R reagents Add membranes, [3H]GR113808, and test compound to plate prep->reagents incubate Incubate to reach equilibrium reagents->incubate filter Rapid filtration and washing incubate->filter count Scintillation counting filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for the 5-HT4 receptor binding assay.

G cluster_pathway 5-HT4 Receptor Signaling Pathway Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Acetylcholine Release) PKA->Response leads to

Caption: Simplified 5-HT4 receptor signaling pathway.

References

Application Notes and Protocols for Amide Coupling with 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)-4-piperidinamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structure, featuring a primary amine on a piperidine ring with an ether-containing side chain, makes it a versatile scaffold for introducing specific pharmacokinetic and pharmacodynamic properties into drug candidates. The primary amine serves as a nucleophile in amide coupling reactions, allowing for the straightforward linkage of various carboxylic acids to generate a diverse range of N-substituted piperidine derivatives.

This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using common coupling reagents, a summary of representative reaction data, and an overview of the application of the resulting amides in drug discovery, exemplified by the selective 5-HT4 receptor agonist, Prucalopride.

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes quantitative data from representative amide coupling reactions involving this compound. These examples highlight the versatility of this amine in coupling with various carboxylic acids under different reaction conditions.

Carboxylic AcidCoupling Reagent/MethodSolventBaseTemp. (°C)Time (h)Yield (%)Purification
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidEDC, HOBtAcetonitrileN,N'-Diisopropylethylamine10-353HighCrystallization
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidEthyl ChloroformateDichloromethaneTriethylamine0-301HighAqueous Work-up
Acetic Anhydride (inferred)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedHighNot specified

Experimental Protocols

General Safety Precautions

Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound is classified as harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects[1]. Refer to the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • EDC (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.[2][3]

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is often faster and more efficient for sterically hindered substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA or other non-nucleophilic base (2.0-4.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the active ester.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine 1-(3-Methoxypropyl)- 4-piperidinamine Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Reagent (e.g., EDC/HOBt, HATU) + Base (e.g., DIPEA) Reagents->Activation Activation->Coupling Extraction Aqueous Work-up (Extraction) Coupling->Extraction Crude Product Purification Purification (Chromatography/ Crystallization) Extraction->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amide coupling of this compound.

Signaling_Context cluster_synthesis Chemical Synthesis cluster_biological Biological Application Amine 1-(3-Methoxypropyl)- 4-piperidinamine Amide_Product Amide Product (e.g., Prucalopride) Amine->Amide_Product Carboxylic_Acid Carboxylic Acid (e.g., 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid) Carboxylic_Acid->Amide_Product Target Biological Target (e.g., 5-HT4 Receptor) Amide_Product->Target Binding/Activation Signaling Downstream Signaling (e.g., cAMP increase) Target->Signaling Effect Physiological Effect (e.g., Increased GI Motility) Signaling->Effect

Caption: Logical relationship from synthesis to biological effect of derived amides.

Application Notes

The N-(1-(3-methoxypropyl)piperidin-4-yl)amide scaffold is a valuable pharmacophore in drug discovery. The methoxypropyl group can influence solubility and metabolic stability, while the piperidine ring acts as a versatile scaffold. The nature of the carboxylic acid coupled to the amine dictates the specific biological activity of the final molecule.

A prominent example is Prucalopride , a selective, high-affinity serotonin 5-HT4 receptor agonist. In Prucalopride, this compound is coupled with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Activation of the 5-HT4 receptor by Prucalopride initiates a signaling cascade that leads to increased gastrointestinal motility, making it an effective treatment for chronic constipation.

The synthesis of diverse libraries of amides using this compound allows for the exploration of structure-activity relationships (SAR) for various biological targets. By systematically varying the carboxylic acid component, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a readily accessible and highly useful primary amine for the synthesis of N-substituted piperidine amides. The straightforward amide coupling protocols described herein, utilizing common reagents such as EDC/HOBt and HATU, provide a reliable means of generating diverse chemical entities for screening and optimization in drug discovery programs. The successful development of Prucalopride underscores the potential of this scaffold in generating clinically relevant therapeutics.

References

Application of 1-(3-Methoxypropyl)-4-piperidinamine in Solid-Phase Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. The piperidine scaffold is a privileged structure found in numerous biologically active molecules. 1-(3-Methoxypropyl)-4-piperidinamine is a versatile bifunctional building block well-suited for solid-phase synthesis. Its primary amine allows for initial anchoring to a solid support, while the secondary amine of the piperidine ring serves as a point for diversification, allowing for the creation of a wide array of derivatives.

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of diverse chemical libraries.

Core Principles of the Synthesis Strategy

The solid-phase synthesis strategy using this compound involves a three-stage process:

  • Immobilization: The primary amine of this compound is covalently attached to a suitable solid support (resin).

  • Diversification: The secondary amine on the piperidine ring is derivatized through various chemical reactions, such as acylation, sulfonylation, or reductive amination, to introduce molecular diversity.

  • Cleavage: The final, derivatized molecules are cleaved from the solid support for purification and biological evaluation.

This workflow is illustrated in the diagram below.

G cluster_0 Solid-Phase Synthesis Workflow A Start: Resin Selection (e.g., 2-Chlorotrityl chloride resin) B Immobilization: Attach this compound to resin via primary amine A->B Step 1 C Diversification: React resin-bound piperidine with diverse building blocks (R-X) B->C Step 2 D Cleavage: Release final products from the resin C->D Step 3 E End: Purified Compound Library D->E

Caption: General workflow for solid-phase synthesis using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis of a library based on the this compound scaffold. These values are representative and may vary depending on the specific reagents and conditions used.

ParameterTypical ValueNotes
Resin Loading Efficiency 0.8 - 1.2 mmol/gBased on 2-Chlorotrityl chloride resin. Loading is determined by gravimetric analysis or spectrophotometric analysis of the Fmoc group if a protected amine is used for quantification.
Diversification Reaction Yield (Acylation) > 95%Yields are typically high due to the use of excess reagents. Reaction completion can be monitored by a Kaiser test (ninhydrin test).
Diversification Reaction Yield (Sulfonylation) > 95%Similar to acylation, sulfonylation reactions are generally efficient on solid support.
Final Product Purity (Post-Cleavage) 85 - 98%Purity is assessed by HPLC and LC-MS. The primary impurities often result from incomplete reactions or side reactions during cleavage.
Overall Yield (from starting resin) 60 - 85%The overall yield depends on the number of steps and the efficiency of each reaction and cleavage.

Experimental Protocols

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • A diverse set of carboxylic acids, sulfonyl chlorides, and aldehydes for diversification

  • Coupling reagents (e.g., HBTU, HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to the solid support.

G cluster_0 Immobilization Protocol Resin 2-Chlorotrityl chloride resin Swell Swell resin in DCM Resin->Swell Reaction Combine resin and reactant solution. Shake at room temp. Swell->Reaction Reactant_Sol Prepare solution of This compound and DIPEA in DCM Reactant_Sol->Reaction Wash Wash resin with DCM, DIPEA/DCM, DCM, and MeOH Reaction->Wash Cap Cap unreacted -Cl sites with DCM/MeOH/DIPEA Wash->Cap Final_Wash Final wash with DCM and dry in vacuo Cap->Final_Wash Loaded_Resin Resin-bound scaffold Final_Wash->Loaded_Resin

Caption: Step-by-step workflow for immobilizing the piperidinamine scaffold.

Procedure:

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate vial, dissolve 3 equivalents of this compound and 4 equivalents of DIPEA in 10 mL of anhydrous DCM.

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3 x 10 mL), 5% DIPEA in DCM (2 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).

  • To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and shake for 1 hour.

  • Wash the resin with DCM (3 x 10 mL) and dry under high vacuum.

Protocol 2: Diversification of the Resin-Bound Scaffold

This protocol provides a general method for acylation. Similar procedures can be followed for sulfonylation (using sulfonyl chlorides) or reductive amination (using aldehydes followed by a reducing agent like NaBH(OAc)₃).

Procedure (Acylation):

  • Swell the resin-bound this compound (0.2 mmol) in 5 mL of DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, prepare a solution of the carboxylic acid (3 eq., 0.6 mmol), HBTU (2.9 eq., 0.58 mmol), and DIPEA (6 eq., 1.2 mmol) in 5 mL of DMF.

  • Add the activation solution to the resin.

  • Shake at room temperature for 2 hours.

  • Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

  • Perform a Kaiser test to confirm the absence of free amines, indicating reaction completion.

  • Dry the resin under high vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the final compound from the solid support.

Procedure:

  • Place the dry, derivatized resin in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add 10 mL of the cleavage cocktail to the resin for every 1 g of starting resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA.

  • Combine the filtrates and reduce the volume by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the crude product by preparative HPLC.

Conclusion

This compound is a valuable building block for solid-phase synthesis, enabling the efficient construction of diverse libraries of piperidine-based compounds. The protocols outlined above provide a robust framework for the immobilization, diversification, and cleavage of these molecules. The flexibility of this scaffold, combined with the power of solid-phase synthesis, makes it an attractive tool for researchers in drug discovery and related fields.

Application Notes and Protocols: Development of 1-(3-Methoxypropyl)-4-piperidinamine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-methoxypropyl)-4-piperidinamine scaffold is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of Prucalopride, a selective high-affinity 5-HT4 receptor agonist.[1] While Prucalopride itself is not recognized for significant enzyme inhibition, the broader class of piperidine-containing molecules has demonstrated potent inhibitory activity against several key enzyme families.[2][3][4][5][6]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of novel this compound derivatives as enzyme inhibitors. This document outlines potential enzyme targets, detailed protocols for in vitro inhibition assays, and a general workflow for screening and development.

Potential Enzyme Targets for this compound Derivatives

The versatility of the piperidine ring allows for its incorporation into molecules targeting a range of enzymes. Based on extensive research into related piperidine derivatives, the following enzyme classes are promising targets for novel inhibitors based on the this compound scaffold.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, terminating the synaptic signal.[7] Inhibitors of these enzymes are cornerstone therapies for Alzheimer's disease, helping to alleviate symptoms by increasing acetylcholine levels in the brain.[7] Numerous piperidine derivatives have been developed as potent cholinesterase inhibitors.[3][8]

Data Presentation: Potency of various piperidine-based Cholinesterase Inhibitors

Compound ClassTarget EnzymeIC50 Value
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08 µM[3]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25 µM[3]
Donepezil-pyridyl hybrid (DPH14)AChE1.1 ± 0.3 nM[8]
Donepezil-pyridyl hybrid (DPH14)BChE600 ± 80 nM[8]
Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme responsible for the breakdown of endogenous fatty acid amides like anandamide, an endocannabinoid.[4] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists.[4][9] Piperidine and piperazine-based ureas have been identified as a potent class of FAAH inhibitors.[4]

Data Presentation: Potency of Piperidine-based FAAH Inhibitors

CompoundTarget EnzymeIC50 Value
URB597FAAH4.6 nM[4]
PF-750 (piperidine urea)FAAH16.2 nM[4]
JNJ1661010 (piperazine urea)FAAH33 ± 2.1 nM[4]
PhenmediphamhFAAH377 nM[10]
AmperozidehFAAH1.34 µM[10]
Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[11] MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine in the brain.[11] Various piperidine derivatives have been investigated as selective MAO-B inhibitors.[5]

Data Presentation: Potency of Pyridazinobenzylpiperidine MAO Inhibitors

Compound IDTarget EnzymeIC50 ValueSelectivity Index (MAO-A/MAO-B)
S5MAO-B0.203 µM[5][11]19.04[5][11]
S16MAO-B0.979 µM[5][11]>10.21[5]
S5MAO-A3.857 µM[5][11]-
S15MAO-A3.691 µM[5][11]-
Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that deactivates incretin hormones, such as GLP-1 and GIP, which are responsible for stimulating insulin secretion in response to food intake.[6][12] DPP-4 inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretins, leading to improved glycemic control.[13]

Data Presentation: Potency of Piperidine-containing DPP-4 Inhibitors

Compound ClassTarget EnzymeIC50 Value
(R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one analogDPP-40.07 µM[12]
β-amino amides with triazolopiperazineDPP-42 nM[12]
Pyrazolo[3,4-d]pyrimidinone analogDPP-41.06 µM[12]

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vitro enzyme inhibition assays for the target enzymes.

General Workflow for Screening Enzyme Inhibitors

The process of identifying and characterizing novel enzyme inhibitors from a library of this compound derivatives follows a structured workflow.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Mechanism of Action Studies A Scaffold Synthesis (this compound) B Derivative Synthesis (Amide/Urea Coupling, etc.) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (Single Concentration) C->D Test Compounds E Hit Confirmation & Dose-Response D->E F IC50 Determination E->F G Enzyme Kinetics (e.g., Lineweaver-Burk Plot) F->G Confirmed Hits H Selectivity Profiling (Against related enzymes) G->H

Caption: General workflow for inhibitor development.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.

Materials and Reagents:

  • Purified AChE (from electric eel) or BChE (from equine serum)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in buffer)

  • Test compound (inhibitor) stock solution (typically in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL Buffer + 10 µL DMSO.

    • Negative Control (100% Activity): 170 µL Buffer + 10 µL Enzyme solution + 10 µL DMSO.

    • Test Wells: 170 µL Buffer + 10 µL Enzyme solution + 10 µL of diluted test compound.

  • Add 10 µL of DTNB solution to all wells except the blank.

  • Gently mix and pre-incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the activity of FAAH by detecting the cleavage of a fluorogenic substrate.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), by FAAH. The cleavage releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Materials and Reagents:

  • Recombinant human FAAH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • FAAH substrate (e.g., AAMCA)

  • Test compound (inhibitor) solution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • Add assay buffer, enzyme, and test compound (or vehicle for control) to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

  • Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

Signaling Pathways and Conceptual Diagrams

Cholinergic Signaling Pathway

The diagram below illustrates the role of AChE in the cholinergic synapse and the mechanism of its inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling and AChE inhibition.

Endocannabinoid Signaling and FAAH Inhibition

This diagram shows how FAAH regulates anandamide levels and how its inhibition can enhance endocannabinoid signaling.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron Anandamide_Synth Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_Synth->Anandamide On-demand CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Retrograde Signaling FAAH FAAH Anandamide->FAAH Uptake & Degradation Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release CB1_Receptor->Neurotransmitter_Inhibition Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibitor Piperidine-based FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH in endocannabinoid signaling.

Conclusion

While derivatives of this compound are not yet established as a class of enzyme inhibitors, the proven success of the broader piperidine family in targeting key enzymes like cholinesterases, FAAH, MAO, and DPP-4 provides a strong rationale for their investigation. The protocols and conceptual frameworks presented here offer a robust starting point for researchers to synthesize, screen, and characterize novel derivatives of this scaffold, potentially leading to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar compounds, including substituted piperidines and primary amines, offering robust starting points for method development and validation.

Overview of Analytical Approaches

The quantification of this compound can be achieved through various analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. This guide covers four primary approaches:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine analysis, often requiring derivatization to introduce a UV-absorbing chromophore.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and selective method that necessitates derivatization with a fluorescent tag.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, which may require derivatization to improve the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for complex matrices and low-level quantification without the need for derivatization.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method with Pre-column Derivatization

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.15 µg/mL[1][2]
Limit of Quantification (LOQ)~0.44 µg/mL[1][2]

Table 2: HPLC-FLD Method with Pre-column Derivatization

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)~3 ng/mL
Limit of Quantification (LOQ)~10 ng/mL

Table 3: GC-MS Method with Derivatization

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL

Table 4: LC-MS/MS Method

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization using 4-Toluene Sulfonyl Chloride

This method is based on the derivatization of the primary amine group of this compound with 4-toluene sulfonyl chloride (tosyl chloride) to form a UV-active derivative.[1][2]

3.1.1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Sample Solution: Dissolve the sample containing the analyte in the same solvent as the standard.

  • Derivatization:

    • To 1.0 mL of the standard or sample solution, add 1.0 mL of a 10 mg/mL solution of tosyl chloride in acetonitrile.

    • Add 1.0 mL of a 1 M sodium bicarbonate solution to maintain alkaline conditions.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

    • Filter through a 0.45 µm syringe filter before injection.

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Sample/Standard Solution B Add Tosyl Chloride & NaHCO3 A->B C Heat at 60°C B->C D Cool and Filter C->D E Inject into HPLC D->E F C18 Column Separation E->F G UV Detection at 254 nm F->G H Quantification G->H HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis A Sample/Standard Solution B Add OPA Reagent A->B C React for 2 min B->C D Inject into HPLC C->D E C18 Column Separation D->E F Fluorescence Detection E->F G Quantification F->G GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample/Standard Solution B Evaporate to Dryness A->B C Add BSTFA + TMCS B->C D Heat at 70°C C->D E Inject into GC-MS D->E F Capillary Column Separation E->F G Mass Spectrometry Detection F->G H Quantification G->H LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Sample/Standard Solution B Protein Precipitation (if needed) A->B C Centrifuge and Evaporate B->C D Reconstitute C->D E Inject into LC-MS/MS D->E F C18 Column Separation E->F G Tandem MS Detection (MRM) F->G H Quantification G->H

References

Application Notes and Protocols for Monitoring Reactions with 1-(3-Methoxypropyl)-4-piperidinamine using HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methoxypropyl)-4-piperidinamine is a key intermediate in the synthesis of various pharmaceutical compounds, including the selective 5-HT4 receptor agonist Prucalopride.[1][2][3] Effective monitoring of chemical reactions involving this intermediate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. This document provides detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reactions involving this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀N₂O[1][4]
Molecular Weight 172.27 g/mol [1][4]
Boiling Point 249 °C[2]
pKa 10.49 ± 0.20 (Predicted)[2]

Representative Reaction: Acylation of this compound

For the purpose of these application notes, we will consider a representative reaction: the acylation of the primary amine group of this compound with an acylating agent (e.g., acetyl chloride) to form the corresponding amide product. This type of reaction is common in pharmaceutical synthesis.

Reaction Scheme:

This compound + Acetyl Chloride → N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide + HCl

Monitoring this reaction requires distinguishing the starting material from the product and any potential side products or impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing high resolution and sensitivity. A reversed-phase HPLC method is generally suitable for the analysis of piperidine derivatives.[5]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD)/Mass Spectrometer (MS) for compounds without a strong chromophore.[5]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as aliphatic amines have some absorbance at low UV) or CAD/MS for better sensitivity.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of the sample diluent (e.g., 1 mL). This will stop the reaction and prepare the sample for analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any impurities based on their retention times.

  • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Data Presentation: HPLC

The following table summarizes hypothetical quantitative data for the acylation reaction monitored by HPLC.

CompoundRetention Time (min)Peak Area (arbitrary units) at t=0hPeak Area (arbitrary units) at t=4h
This compound (Starting Material)5.21,500,000150,000
N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (Product)12.801,350,000
Impurity 18.55,00010,000

Thin-Layer Chromatography (TLC) Method

TLC is a rapid, qualitative, and cost-effective technique for monitoring reaction progress. It is particularly useful for quickly assessing the presence of starting material and the formation of the product.

Experimental Protocol: TLC

1. Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 DCM:MeOH). The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8). Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) can improve the spot shape for amines.

  • Visualization:

    • UV light at 254 nm if the compounds are UV active.

    • Staining with a suitable reagent, such as ninhydrin (for primary amines) or potassium permanganate.

2. Procedure:

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.

  • Also spot the starting material as a reference.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate and visualize the spots under UV light and/or by staining.

3. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation: TLC

The following table summarizes hypothetical TLC data for the acylation reaction.

CompoundRf Value (9:1 DCM:MeOH)Visualization Method
This compound (Starting Material)0.3Ninhydrin (purple spot), UV (faint)
N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (Product)0.6UV (if chromophore present), Potassium Permanganate

Visualization of Workflows and Relationships

Experimental Workflow for Reaction Monitoring

experimental_workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot reaction->sampling end_reaction Reaction Quenched dilution Dilute & Quench sampling->dilution filtration Filter dilution->filtration hplc HPLC Analysis filtration->hplc tlc TLC Analysis filtration->tlc data_analysis Analyze Chromatogram/ TLC Plate hplc->data_analysis tlc->data_analysis conclusion Determine Reaction Progress/Completion data_analysis->conclusion

Caption: Workflow for monitoring a chemical reaction using HPLC or TLC.

Logical Relationship of Chromatographic Data

logical_relationship cluster_mixture Reaction Mixture Components cluster_hplc HPLC Chromatogram cluster_tlc TLC Plate reactant This compound (Starting Material) hplc_peak1 Peak at Retention Time = 5.2 min reactant->hplc_peak1 corresponds to tlc_spot1 Spot at Rf = 0.3 reactant->tlc_spot1 corresponds to product N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (Product) hplc_peak2 Peak at Retention Time = 12.8 min product->hplc_peak2 corresponds to tlc_spot2 Spot at Rf = 0.6 product->tlc_spot2 corresponds to byproduct Byproduct/Impurity hplc_peak3 Peak at Retention Time = 8.5 min byproduct->hplc_peak3 corresponds to tlc_spot3 Spot at Rf = 0.45 byproduct->tlc_spot3 corresponds to

Caption: Correspondence between reaction components and chromatographic signals.

References

Application Note: Derivatization of 1-(3-Methoxypropyl)-4-piperidinamine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methoxypropyl)-4-piperidinamine is a key synthetic intermediate in the pharmaceutical industry.[1] Accurate and sensitive quantification of this primary amine is crucial for process monitoring, quality control, and pharmacokinetic studies. However, its inherent polarity and potential for poor ionization efficiency can present challenges for direct analysis by common analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Chemical derivatization offers a robust strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.[2][3][4] This application note details protocols for the derivatization of this compound for both GC-MS and LC-MS analysis.

Principle of Derivatization

Derivatization for analytical purposes involves a chemical reaction that converts the target analyte into a derivative with more favorable properties for analysis. For primary amines such as this compound, common derivatization strategies include acylation and silylation.[3]

  • Acylation: This involves the reaction of the primary amine with an acylating agent, such as benzoyl chloride or dansyl chloride. This process typically neutralizes the high polarity of the amine, improves its retention on reversed-phase liquid chromatography columns, and can enhance its ionization efficiency in mass spectrometry.[4] Dansyl chloride derivatization also introduces a fluorescent tag, enabling highly sensitive fluorescence detection.[2]

  • Silylation: This method is primarily used for GC-MS analysis and involves replacing the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the analyte, leading to improved peak shape and reproducibility in gas chromatography.[3]

Analytical Advantages of Derivatization

  • Improved Chromatographic Resolution: Derivatization reduces the polarity of this compound, leading to better peak shapes and reduced tailing on both GC and LC columns.[3]

  • Enhanced Sensitivity: Derivatization can significantly improve the ionization efficiency of the analyte in mass spectrometry, resulting in lower limits of detection.[2] Fluorescent derivatizing agents also allow for highly sensitive detection by fluorescence detectors.

  • Increased Volatility for GC Analysis: Silylation makes the otherwise non-volatile this compound amenable to GC-MS analysis.[3]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Analyte Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reagent Addition of Derivatizing Reagent and Solvent Evaporation->Reagent Reaction Reaction/Incubation Reagent->Reaction Analysis GC-MS or LC-MS Analysis Reaction->Analysis

Caption: Generalized workflow for the derivatization and analysis.

Protocols

Protocol 1: Derivatization with Benzoyl Chloride for LC-MS Analysis

This protocol is adapted from established methods for the derivatization of primary amines.[4]

Materials:

  • This compound standard or sample extract

  • Benzoyl chloride

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (0.1 M, pH 9)

  • Formic acid

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound standard in ACN to prepare a stock solution.

    • For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the dried extract in ACN.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution in ACN.

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9).

    • Add 10 µL of benzoyl chloride.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the reaction mixture at 40°C for 30 minutes.

  • Reaction Quenching and Sample Preparation for Injection:

    • After incubation, add 10 µL of formic acid to quench the reaction and neutralize the excess base.

    • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

LC-MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the derivatized product's m/z.

Protocol 2: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS Analysis

This protocol is based on general silylation procedures for primary amines.[3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Vortex mixer

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Ensure the sample extract containing this compound is completely dry. Any residual water will react with the silylating reagent.

    • Dissolve the dried extract or standard in 100 µL of anhydrous pyridine.

  • Derivatization Reaction:

    • To the sample in pyridine, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes.

  • Sample Preparation for Injection:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Alternatively, it can be diluted with ethyl acetate if necessary.

GC-MS Parameters (Example):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode or Selected Ion Monitoring (SIM) of characteristic fragment ions of the silylated derivative.

Derivatization Reaction

The following diagram illustrates the acylation of this compound with benzoyl chloride.

reaction cluster_reactants Reactants cluster_products Products Amine This compound Plus1 + Amine->Plus1 Benzoyl Benzoyl Chloride ReactionArrow Base Benzoyl->ReactionArrow Plus1->Benzoyl Product N-(1-(3-methoxypropyl)piperidin-4-yl)benzamide Plus2 + Product->Plus2 HCl HCl Plus2->HCl ReactionArrow->Product

Caption: Acylation of the target amine with benzoyl chloride.

Data Presentation

The following table summarizes expected performance characteristics for the analysis of derivatized this compound based on typical results for similar derivatized primary amines.

ParameterLC-MS (Benzoyl Chloride Derivatization)GC-MS (BSTFA Derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL2 - 15 ng/mL
Linearity (r²) > 0.995> 0.99
Recovery (%) 85 - 110%80 - 115%
Precision (RSD %) < 15%< 20%

Note: These values are illustrative and should be determined experimentally for the specific matrix and instrumentation used.

Conclusion

The derivatization of this compound using acylation for LC-MS and silylation for GC-MS analysis are effective strategies to improve chromatographic performance and enhance detection sensitivity. The protocols provided herein offer a solid starting point for method development and can be optimized to meet specific analytical requirements. These methods are valuable for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methoxypropyl)-4-piperidinamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three main synthetic strategies for preparing this compound are:

  • Reductive Amination: This widely used industrial method involves the reaction of 1-(3-methoxypropyl)-4-piperidone with an ammonia source in the presence of a reducing agent.

  • N-Alkylation of 4-Aminopiperidine: This route involves the selective alkylation of the secondary amine in 4-aminopiperidine with a 3-methoxypropyl halide. This typically requires the protection of the more nucleophilic primary amine.

  • Hydrolysis of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide: This method involves the synthesis of the acetamide precursor followed by hydrolysis to yield the desired primary amine.

Q2: How can I purify the final product?

A2: Purification of this compound, which is a colorless to light yellow liquid, can be achieved through several methods.[1] Formation of the hydrochloride salt by treating the crude product with a solution of HCl in an organic solvent can facilitate purification through filtration, as the salt is often a solid. The free base can then be liberated by treatment with a base like potassium carbonate.[2] Vacuum distillation is another effective method for purifying the free base, given its boiling point of 249.4±35.0 °C at 760 mmHg.[3]

Q3: What are the key safety considerations when working with this compound and its precursors?

A3: this compound is a chemical that should be handled with care in a well-ventilated area.[4] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] The synthesis may involve flammable solvents, high-pressure hydrogenation, and strong bases or acids, each requiring specific safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents and intermediates before beginning any experimental work.

Troubleshooting Guides

Reductive Amination of 1-(3-Methoxypropyl)-4-piperidone
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete imine formation.- Ensure anhydrous conditions as water can inhibit imine formation. - Consider the use of a dehydrating agent like molecular sieves.
Inefficient reduction.- Optimize hydrogen pressure and reaction temperature. Insufficient pressure or temperature can lead to slow or incomplete reaction. - Ensure the catalyst (e.g., Pd/C) is active. Use fresh catalyst if necessary.
Side Product Formation Reduction of the piperidone starting material to the corresponding alcohol.- This can occur if the reducing agent is too reactive or if the imine formation is slow. - Consider a milder reducing agent or adjust the reaction conditions to favor imine formation before introducing the reducing agent.
Over-alkylation of the product.- Use a controlled amount of the ammonia source.
Difficult Product Isolation Product remains in the aqueous layer during workup.- Adjust the pH of the aqueous layer to be more basic (pH > 12) to ensure the amine is in its free base form, which is more soluble in organic solvents.
N-Alkylation of 4-Aminopiperidine
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction temperature or time. - Ensure the base used is strong enough to deprotonate the secondary amine of the protected 4-aminopiperidine.
Difficult deprotection of the primary amine.- Ensure the deprotection conditions (e.g., acid concentration, temperature) are appropriate for the chosen protecting group.
Side Product Formation Dialkylation of the piperidine nitrogen.- This is a common side reaction. Using a protecting group on the primary amine is the most effective way to prevent this.
Reaction at the primary amine.- The primary amine is generally more nucleophilic. A suitable protecting group (e.g., benzophenone) is essential to ensure selective alkylation of the secondary amine.[5]
Impurity in Final Product Unreacted starting materials.- Optimize the stoichiometry of the reactants. - Improve purification methods, such as column chromatography or distillation.

Experimental Protocols

Reductive Amination of 1-(3-methoxypropyl)-4-piperidone

This protocol is adapted from patent literature and outlines the general procedure.[2]

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-(3-methoxypropyl)-4-piperidone in a saturated solution of ammonia in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas. The reaction is typically stirred at an elevated temperature (e.g., 40-80°C) and pressure (e.g., 1.5-5 MPa) for several hours.

  • Workup: After the reaction is complete, cool the vessel, and carefully filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (as hydrochloride salt): Dissolve the crude product in ethanol and add a solution of hydrogen chloride in an organic solvent to precipitate the hydrochloride salt. Filter the solid and wash with a suitable solvent to yield this compound hydrochloride.

  • Formation of Free Base: To obtain the free base, dissolve the hydrochloride salt in methanol and treat with a base such as potassium carbonate. Stir at room temperature, filter the inorganic salts, and concentrate the filtrate to yield the final product.

N-Alkylation of Protected 4-Aminopiperidine

This protocol is based on a patented procedure using a benzophenone protecting group.[5]

  • Protection of 4-Aminopiperidine: React 4-aminopiperidine with benzophenone in a suitable solvent like toluene, often with a catalyst such as BF3-Et2O and a dehydrating agent like molecular sieves, under reflux to form N-(diphenylmethylene)piperidin-4-amine.

  • Alkylation:

    • Under an inert atmosphere, dissolve the protected aminopiperidine in an anhydrous solvent like THF.

    • Cool the solution to 0°C and add a strong base such as sodium hydride (NaH).

    • After the initial reaction, add 3-methoxy-bromopropane and allow the reaction to proceed at room temperature.

  • Deprotection: Add aqueous hydrochloric acid to the reaction mixture to remove the benzophenone protecting group.

  • Workup and Isolation:

    • Separate the aqueous and organic layers. The benzophenone can be recovered from the organic layer.

    • Make the aqueous layer basic (pH 13-14) with sodium hydroxide or potassium hydroxide.

    • Extract the product with an organic solvent like dichloromethane.

    • Dry the organic extract and concentrate under reduced pressure to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

Parameter Condition 1[2] Condition 2[2]
Starting Material 1-(3-methoxypropyl)-4-piperidone1-(3-methoxypropyl)-4-piperidone
Ammonia Source Saturated methanolic ammonia7 mol/L methanolic ammonia
Catalyst 10% Pd/C10% Pd/C
Hydrogen Pressure 1.5 MPa5 MPa
Temperature 40°C80°C
Solvent MethanolMethanol
Reported Yield 70.8% (two steps)Not specified

Table 2: Reaction Conditions for N-Alkylation of Protected 4-Aminopiperidine

Parameter Condition[5]
Starting Material 4-Aminopiperidine
Protecting Group Benzophenone
Alkylation Agent 3-methoxy-bromopropane
Base Sodium Hydride (NaH)
Solvent Toluene (protection), THF (alkylation)
Temperature Reflux (protection), 0°C to RT (alkylation)
Reported Yield 69-78% (protection step)

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination Pathway cluster_n_alkylation N-Alkylation Pathway start_RA 1-(3-methoxypropyl)-4-piperidone imine Imine Intermediate start_RA->imine Ammonia Source product_RA This compound imine->product_RA H2, Pd/C start_NA 4-Aminopiperidine protected_amine Protected 4-Aminopiperidine start_NA->protected_amine Protecting Group alkylated_intermediate N-Alkylated Intermediate protected_amine->alkylated_intermediate 3-Methoxypropyl Halide, Base product_NA This compound alkylated_intermediate->product_NA Deprotection

Caption: Overview of the two primary synthetic pathways to this compound.

Troubleshooting_Logic start Low Yield in Reductive Amination? check_imine Check Imine Formation (e.g., TLC, NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Low Imine optimize_reduction Optimize Reduction Conditions check_imine->optimize_reduction Imine Formed solution_imine Use anhydrous solvents, add dehydrating agent. incomplete_imine->solution_imine Solution solution_reduction Increase H2 pressure/temperature, use fresh catalyst. optimize_reduction->solution_reduction Solution

Caption: A troubleshooting decision tree for low yield in the reductive amination synthesis.

References

Common side reactions and by-products in 1-(3-Methoxypropyl)-4-piperidinamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxypropyl)-4-piperidinamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: N-alkylation of 4-aminopiperidine and reductive amination of 1-(3-methoxypropyl)-4-piperidone.

Route 1: N-Alkylation of 4-Aminopiperidine

This route involves the reaction of 4-aminopiperidine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). A significant challenge in this synthesis is controlling the selectivity of the alkylation due to the presence of two nucleophilic nitrogen atoms (a primary and a secondary amine) in 4-aminopiperidine.

Issue 1: Low Yield of the Desired Product and Formation of Multiple By-products

  • Question: My reaction is showing a low yield of this compound and multiple spots on my TLC/LC-MS, indicating the presence of several by-products. What are the likely side reactions, and how can I minimize them?

  • Answer: The primary side reactions in the direct N-alkylation of 4-aminopiperidine are dialkylation and overalkylation .

    • Dialkylation: The 3-methoxypropyl group can react with both the primary and secondary amine groups of 4-aminopiperidine, leading to the formation of N1,N4-bis(3-methoxypropyl)piperidin-4-amine.

    • Overalkylation: The secondary amine of the desired product can be further alkylated to form a quaternary ammonium salt, 1,1-bis(3-methoxypropyl)-4-aminopiperidinium halide.

    Troubleshooting Steps:

    • Protect the Primary Amine: A highly effective method to prevent dialkylation is to selectively protect the more reactive primary amine before the N-alkylation step. A common protecting group is benzophenone, which forms a Schiff base with the primary amine. The secondary amine can then be alkylated, followed by acidic hydrolysis to remove the protecting group.[1]

    • Control Stoichiometry: Use a slight excess of 4-aminopiperidine relative to the 3-methoxypropyl halide to favor mono-alkylation. However, this may lead to challenges in purification to remove unreacted 4-aminopiperidine.

    • Slow Addition of Alkylating Agent: Adding the 3-methoxypropyl halide slowly to the reaction mixture at a controlled temperature can help to minimize overalkylation.

    • Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. A non-nucleophilic base and a polar aprotic solvent are generally preferred.

Experimental Protocol: N-Alkylation with Primary Amine Protection

  • Protection: React 4-aminopiperidine with benzophenone in a suitable solvent like toluene, often with azeotropic removal of water, to form N-(diphenylmethylene)piperidin-4-amine.[1]

  • Alkylation: React the protected intermediate with 1-bromo-3-methoxypropane in the presence of a base such as potassium carbonate in a solvent like acetonitrile or DMF.

  • Deprotection: Treat the alkylated intermediate with an aqueous acid (e.g., HCl) to hydrolyze the imine and yield the desired this compound.

ParameterConditionExpected Outcome
Reactant Ratio (Alkylation) 1:1.1 (Protected Amine : Alkyl Halide)High conversion to the mono-alkylated product.
Temperature (Alkylation) Room temperature to 60 °CControlled reaction rate, minimizing side reactions.
Reaction Time (Alkylation) 12-24 hoursCompletion of the reaction.

// Nodes Reactants [label="4-Aminopiperidine +\n1-Bromo-3-methoxypropane", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Product [label="this compound\n(Mono-alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dialkylation [label="N1,N4-bis(3-methoxypropyl)piperidin-4-amine\n(Dialkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Overalkylation [label="Quaternary Ammonium Salt\n(Overalkylation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Desired_Product [color="#34A853", label="Desired Pathway"]; Reactants -> Dialkylation [color="#EA4335", label="Side Reaction"]; Desired_Product -> Overalkylation [color="#FBBC05", label="Side Reaction"]; }

Caption: Key steps and potential side reactions in the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to check the purity of my this compound sample?

A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and quantifying the desired product and any non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water/buffer is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying major impurities if their concentrations are high enough for detection.

  • Mass Spectrometry (MS): Direct infusion MS can quickly confirm the molecular weight of the product and provide information about the presence of impurities.

Q2: How can I remove unreacted 4-aminopiperidine from my final product after N-alkylation?

A2: Removing unreacted 4-aminopiperidine can be challenging due to its similar polarity to the product.

  • Column Chromatography: Careful column chromatography on silica gel can be effective, but may require optimization of the eluent system.

  • Acid-Base Extraction: A carefully controlled acid-base extraction might be possible, but the pKa values of the product and starting material are very similar, making a clean separation difficult.

  • Derivatization: In some cases, a temporary derivatization of one of the components to alter its polarity, followed by separation and deprotection, could be considered, though this adds steps to the synthesis.

Q3: My final product has a yellow to brown color. What is the likely cause and how can I purify it?

A3: The coloration can be due to small amounts of highly colored impurities formed during the reaction or from the degradation of starting materials or the product.

  • Purification:

    • Activated Carbon Treatment: Stirring the product in a suitable solvent with a small amount of activated carbon can help remove colored impurities.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Column Chromatography: As mentioned before, column chromatography is a general and effective method for purification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed.

  • Handling Reagents: 4-aminopiperidine and alkylating agents like 1-bromo-3-methoxypropane can be corrosive and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Some reducing agents can react violently with water or protic solvents. Always add them carefully and in a controlled manner.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and scale. Always refer to relevant safety data sheets (SDS) for all chemicals used.

References

Purification strategies for 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methoxypropyl)-4-piperidinamine.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound after synthesis?

A1: this compound is typically obtained as a yellow oil after synthesis and initial workup.[1] Purity at this stage can vary depending on the synthetic route and reaction conditions. With appropriate purification, a purity of over 99% can be achieved.[2]

Q2: What are the common impurities I might encounter?

A2: Based on typical synthetic routes, common impurities may include:

  • Starting materials: Unreacted 4-aminopiperidine or 3-methoxy-bromopropane.

  • Byproducts of side reactions: Products of dialkylation or other side reactions.

  • Residual solvents: Solvents used in the synthesis and workup, such as toluene, ethanol, or methanol.[1][3]

  • Protecting groups and their byproducts: If protecting groups like benzophenone are used, residual protecting groups or their cleavage byproducts might be present.[3]

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity. Common strategies include:

  • Vacuum Distillation: Effective for removing non-volatile impurities and some solvents.

  • Column Chromatography: Useful for separating impurities with different polarities.

  • Salt Formation and Recrystallization: Converting the amine to a salt (e.g., hydrochloride) can allow for purification by recrystallization, followed by liberation of the free base.[1]

  • Solvent Washes: Washing with appropriate solvents can remove certain impurities. For instance, washing the hydrochloride salt with dichloromethane has been reported.[2]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify impurities.

  • Thin-Layer Chromatography (TLC): For rapid qualitative assessment of purity and to monitor the progress of purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify structural isomers or other impurities.

Troubleshooting Guides

Problem 1: My final product is a persistent yellow oil, and I suspect it is impure.

This is a common observation. The yellow color can be due to trace impurities. Here is a decision tree to help you choose a purification strategy:

G start Impure Yellow Oil check_volatility Are impurities non-volatile? start->check_volatility distillation Vacuum Distillation chromatography Column Chromatography salt Salt Formation & Recrystallization check_volatility->distillation Yes check_polarity Do impurities have different polarity? check_volatility->check_polarity No check_polarity->chromatography Yes check_polarity->salt No / Difficult Separation

Caption: Troubleshooting workflow for purifying crude this compound.

Problem 2: I see multiple spots on my TLC plate after synthesis. How do I identify and remove them?

Multiple spots on a TLC plate indicate the presence of impurities.

  • Identify the spots:

    • Run co-spots with your starting materials to see if they correspond to any of the impurity spots.

    • If the impurities are unknown, consider their relative Rf values. More polar compounds will have lower Rf values in normal-phase chromatography.

  • Removal Strategy:

    • For less polar impurities (higher Rf): These might be byproducts or residual starting materials. Column chromatography is often effective.

    • For more polar impurities (lower Rf): These could be salts or highly polar byproducts. An aqueous wash or column chromatography with a more polar eluent system might be necessary.

Purification Strategies: A Comparative Overview

Purification MethodPrincipleBest For RemovingPotential Issues
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Non-volatile impurities, high-boiling solvents.Thermal degradation if the compound is not stable at elevated temperatures.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Impurities with different polarities from the product.Can be time-consuming and require significant amounts of solvent. Product loss on the column is possible.
Salt Formation & Recrystallization Conversion of the basic amine to a salt, which is then purified by recrystallization. The pure amine is recovered by basification.Impurities that do not form salts or have different solubility profiles.Requires additional reaction and workup steps, which can lower the overall yield.
Solvent Washing Selective dissolution of impurities in a solvent in which the product is poorly soluble.Impurities with significantly different solubility than the product.May not be effective for impurities with similar solubility.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound oil in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Gradually apply vacuum.

    • Slowly heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point. The boiling point of this compound is 249°C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[4]

  • Analysis: Analyze the purified fraction for purity using TLC, GC-MS, or HPLC.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Use silica gel for normal-phase chromatography. Deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent streaking of the amine product.

  • Eluent System: A common eluent system for amines is a mixture of dichloromethane and methanol. A gradient from pure dichloromethane to a mixture with methanol may be effective.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the less polar solvent and gradually increase the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Hydrochloride Salt Formation

This protocol is adapted from a procedure for forming the hydrochloride salt of this compound.[1]

  • Salt Formation:

    • Dissolve the crude oil in a suitable solvent like ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in an organic solvent (e.g., 5M HCl in ethanol) dropwise while stirring until the pH is acidic (pH 1-2).

    • Continue stirring for 2 hours.

  • Isolation of the Salt:

    • Collect the precipitated white solid by filtration.

    • Wash the filter cake with a small amount of cold ethanol.

  • Recrystallization (Optional): If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent system.

  • Liberation of the Free Base:

    • Dissolve the purified hydrochloride salt in a solvent like methanol.

    • Add a base, such as potassium carbonate, and stir at room temperature for 2 hours.

    • Filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound as an oil.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product synthesis Crude Product (Yellow Oil) distillation Vacuum Distillation synthesis->distillation chromatography Column Chromatography synthesis->chromatography salt Salt Formation & Recrystallization synthesis->salt analysis TLC, HPLC, GC-MS, NMR distillation->analysis chromatography->analysis salt->analysis final_product Purified Product (>99% Purity) analysis->final_product

Caption: General workflow for the purification and analysis of this compound.

References

Improving the yield and purity of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-(3-Methoxypropyl)-4-piperidinamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: There are three primary synthesis routes reported for this compound:

  • Reductive Amination of a Piperidone Precursor: This is a widely used method which involves the reaction of 1-(3-methoxypropyl)-4-piperidone with ammonia in the presence of a reducing agent like hydrogen gas over a Palladium on carbon (Pd/C) catalyst.[1]

  • N-Alkylation of 4-Aminopiperidine Derivatives: This route starts with 4-aminopiperidine. The primary amine is first protected (e.g., with benzophenone), followed by N-alkylation of the secondary amine on the piperidine ring with a 3-methoxypropyl halide (like 3-methoxy-bromopropane). The final step is the removal of the protecting group under acidic conditions.[2]

  • Hydrolysis of an Amide Precursor: This method involves the hydrolysis of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide, typically using an acidic solution like HCl in methanol, to yield the final amine.[3] This route can achieve very high yield and purity.[3]

Q2: What is the primary application of this compound?

A2: It is a key synthetic intermediate used in the preparation of Prucalopride (and its succinate salt), which is a selective 5-HT4 receptor agonist used to treat chronic constipation.[3][4][5][6]

Q3: What are the typical yields and purities I can expect?

A3: Yields and purities are highly dependent on the chosen synthesis route and optimization of reaction conditions.

  • The hydrolysis of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide has been reported to achieve a yield of 96.4% with a purity of 99.7%.[3]

  • The reductive amination route followed by salt formation has been reported with a two-step total yield of 66.8%.[1]

  • Methods involving the protection of 4-aminopiperidine have reported yields for intermediate steps in the range of 69-78%.[2]

Q4: How is the final product typically purified?

A4: Purification often involves converting the amine product into a hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., ethyl acetate or ethanol).[1] The resulting salt precipitates and can be collected by filtration, which effectively removes non-basic impurities. The pure amine can then be liberated from the salt by neutralization with a base (e.g., potassium carbonate) and extraction.[1] The final product is often a yellow oil.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Reductive Amination 1. Inefficient Imine Formation: Insufficient removal of water can shift the equilibrium away from the imine intermediate.1. If not using a direct reductive amination agent, consider adding a dehydrating agent like molecular sieves. Ensure the reaction is run under conditions that favor water removal.
2. Catalyst Inactivity: The Pd/C catalyst may be old, poisoned, or used in insufficient quantity.2. Use fresh, high-quality catalyst. Ensure the reaction mixture is free from catalyst poisons (e.g., sulfur compounds). Consider increasing the catalyst loading.
3. Incomplete Reaction: Reaction time may be too short, or hydrogen pressure/temperature may be too low.3. Monitor the reaction by TLC or GC-MS to confirm completion. If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure.[1]
Presence of Impurities 1. Unreacted Starting Material: Incomplete reaction (see above).1. Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
2. Over-alkylation Side Products: In routes starting from 4-aminopiperidine, the primary amine may react with the alkylating agent if not properly protected.2. Ensure the protecting group for the primary amine is stable under the N-alkylation conditions and that the protection step has gone to completion before proceeding.
3. Byproducts from the Reducing Agent: Some reducing agents can lead to side reactions.3. Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride is often a good choice for reductive aminations as it is less prone to reducing other functional groups.
Difficulty in Product Isolation 1. Product is too soluble in the aqueous phase during workup. 1. Adjust the pH of the aqueous layer to >12 to ensure the amine is fully deprotonated. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.
2. Emulsion formation during extraction. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
3. Product is volatile and lost during solvent removal. 3. Use a rotary evaporator at a reduced temperature and pressure. Avoid leaving the product under high vacuum for extended periods.

Experimental Protocols

Protocol 1: Reductive Amination of 1-(3-methoxypropyl)-4-piperidone

This protocol is based on a common synthetic route.[1]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 1-(3-methoxypropyl)-4-piperidone (5g, 0.029 mol), a 7M solution of ammonia in methanol (60ml), and 10% Pd/C (0.3g).

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 2 MPa.

  • Reaction: Stir the mixture at 30°C for 15 hours.

  • Workup: After cooling, carefully vent the vessel and filter the reaction mixture to remove the catalyst.

  • Isolation as Salt: Concentrate the filtrate under reduced pressure to obtain a yellow oil. Dissolve the oil in ethanol (20ml) and add a 5M solution of hydrogen chloride in ethyl acetate dropwise until the pH is between 1 and 2.

  • Purification: Stir the resulting suspension for 2 hours, then collect the white solid by filtration. Wash the filter cake with a small amount of ethanol to yield this compound hydrochloride.

  • Free Base Liberation (Optional): To obtain the free amine, dissolve the hydrochloride salt in methanol, add potassium carbonate, and stir for 2 hours. Filter off the solids and evaporate the solvent to yield the pure product as a yellow oil.[1]

Protocol 2: Hydrolysis of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide

This protocol is adapted from a high-yield reported procedure.[3]

  • Reaction Setup: Add N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (10.72g, 0.05 mol) to a 0.5M solution of HCl in methanol (180ml).

  • Reaction: Maintain the temperature between 20-25°C and stir the reaction. Monitor the reaction progress by TLC or LC-MS until completion.

  • Isolation: Upon completion, filter the reaction mixture.

  • Purification: Wash the collected filter cake with dichloromethane.

  • Drying: Dry the solid product under vacuum to obtain pure this compound as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize reported data for different synthetic strategies.

Table 1: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityReference
Amide HydrolysisN-(1-(3-methoxypropyl)piperidin-4-yl)acetamideHCl-methanol96.4%99.7%[3]
Reductive Amination1-(3-methoxypropyl)-4-piperidoneNH3/Methanol, H2, Pd/C66.8% (two steps)>98% (as HCl salt)[1]
N-Alkylation & Deprotection4-AminopiperidineBenzophenone, 3-methoxy-bromopropane, Acid(Intermediate yields 69-78%)Not specified[2]

Visualizations

Synthesis Workflow: Reductive Amination Route

G cluster_0 Reductive Amination Synthesis A 1-(3-methoxypropyl)-4-piperidone D Reaction Vessel (30°C, 2 MPa, 15h) A->D B Ammonia in Methanol B->D C H2 / Pd/C Catalyst C->D E Filtration (Remove Catalyst) D->E Reaction Complete F Solvent Evaporation E->F G Crude Product (Oil) F->G H Salt Formation (HCl in Ethanol/EtOAc) G->H I Filtration & Washing H->I J Final Product (Hydrochloride Salt) I->J

Caption: Experimental workflow for the synthesis via reductive amination.

Troubleshooting Decision Tree

G cluster_1 Troubleshooting Guide start Low Yield or Purity? check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction check_sm Verify Starting Material Purity start->check_sm check_catalyst Evaluate Catalyst Activity start->check_catalyst check_workup Review Workup & Purification pH start->check_workup incomplete Incomplete Reaction check_reaction->incomplete No impure_sm Impure Starting Material check_sm->impure_sm Impure bad_catalyst Inactive Catalyst check_catalyst->bad_catalyst Low workup_issue Workup pH Incorrect check_workup->workup_issue Incorrect solution1 Increase Time / Temp / Pressure incomplete->solution1 solution2 Purify Starting Material impure_sm->solution2 solution3 Use Fresh Catalyst bad_catalyst->solution3 solution4 Adjust pH to >12 for Extraction workup_issue->solution4

Caption: Decision tree for troubleshooting common synthesis issues.

References

Troubleshooting guide for reactions involving 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(3-Methoxypropyl)-4-piperidinamine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a colorless to light yellow liquid with a molecular weight of 172.27 g/mol . It is a substituted piperidine derivative, featuring a primary amine at the 4-position and an N-linked methoxypropyl group. Its basic nature is a key characteristic to consider in reaction and purification steps.

Q2: What are the primary applications of this compound in research and development?

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation.[1][2]

Q3: What are the main safety hazards associated with this compound?

According to its GHS classification, this compound is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.

Troubleshooting Guide for Common Reactions

This section provides troubleshooting for common issues that may arise during amide coupling and reductive amination reactions using this compound.

Amide Coupling Reactions

Q4: My amide coupling reaction with this compound is sluggish or has a low yield. What are the potential causes and solutions?

Low yields in amide coupling reactions can be attributed to several factors.[4]

  • Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[4]

  • Steric Hindrance: While the primary amine of this compound is relatively accessible, the overall bulk of the molecule and the reaction partner could slow down the reaction. Consider switching to a more potent coupling agent or increasing the reaction temperature.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical. Anhydrous polar aprotic solvents like DMF or DCM are generally recommended.[4] A non-nucleophilic base, such as DIPEA, is often used to scavenge the acid produced during the reaction.

Troubleshooting Flowchart for Sluggish Amide Coupling

start Low Yield in Amide Coupling check_reagents Are reagents fresh and anhydrous? start->check_reagents pre_activation Is pre-activation of the carboxylic acid being performed? check_reagents->pre_activation Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No coupling_agent Is the coupling agent potent enough? pre_activation->coupling_agent Yes solution_pre_activation Pre-activate the carboxylic acid for 15-30 min before adding the amine. pre_activation->solution_pre_activation No conditions Are the solvent and base appropriate? coupling_agent->conditions Yes solution_coupling_agent Consider a more potent coupling agent (e.g., HATU, COMU). coupling_agent->solution_coupling_agent No solution_conditions Use anhydrous DMF or DCM with a non-nucleophilic base like DIPEA. conditions->solution_conditions No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q5: I am observing significant side products in my amide coupling reaction. What are they and how can I minimize them?

Common side products in amide coupling include:

  • N-acylurea: This can form from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents like EDC or DCC.[3] Using an additive like HOBt or OxymaPure can suppress this side reaction.

  • Guanidine formation: The amine can react with the carbodiimide coupling agent.[3] This is more likely with an excess of the amine or prolonged reaction times.

To minimize side products, ensure the dropwise addition of the activated carboxylic acid to the amine solution and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Reductive Amination Reactions

Q6: My reductive amination with this compound is giving a low yield of the desired product. What should I check?

Low yields in reductive amination often point to issues with imine formation or the reduction step.[5]

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. The removal of water using molecular sieves or a Dean-Stark trap can drive the reaction forward.[5] The reaction is also pH-sensitive, with a mildly acidic environment (pH 4-5) generally being optimal.[5]

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before imine formation.[5] A milder reagent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion.[5]

  • Steric Hindrance: If reacting with a sterically hindered ketone, the reaction may be slow.[5] Increasing the reaction temperature can help to overcome the activation barrier.[5]

Q7: I am seeing the alcohol byproduct from the reduction of my starting carbonyl compound. How can I avoid this?

The formation of the alcohol byproduct is a clear indication that your reducing agent is too reactive and is reducing the carbonyl compound before it can form the imine with this compound.

  • Switch to a Milder Reducing Agent: As mentioned above, STAB or NaBH₃CN are less likely to reduce aldehydes and ketones under the reaction conditions for reductive amination.[5]

  • Stepwise Procedure: First, allow the imine to form completely by stirring the carbonyl compound and the amine together for a period (monitoring by TLC or NMR is recommended) before adding the reducing agent.[5]

Purification Challenges

Q8: I'm having difficulty purifying the product of my reaction with this compound by column chromatography. What are some common issues and solutions?

The basic nature of the piperidine nitrogen in your product can lead to tailing on silica gel columns.

  • Tailing on Silica Gel: To mitigate tailing, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol.[6]

  • Co-elution with Starting Material: If unreacted this compound is present, its polarity might be very similar to your product. An acidic wash of the organic layer during workup can help to remove the more basic starting amine.

  • N-Oxide Formation: The tertiary amine of the piperidine ring can be susceptible to oxidation, forming an N-oxide which can complicate purification.[5] It is advisable to store the compound under an inert atmosphere.

Experimental Protocols

Amide Coupling: Synthesis of Prucalopride

This protocol is adapted from patent literature for the synthesis of Prucalopride.[7][8][9]

Workflow for Prucalopride Synthesis

start Start acid 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid start->acid amine 1-(3-Methoxypropyl)- 4-piperidinamine start->amine activation Activate carboxylic acid with coupling agent (e.g., ethyl chloroformate) and base (e.g., triethylamine) in DCM. acid->activation coupling Add amine solution and stir. amine->coupling activation->coupling workup Aqueous workup and extraction. coupling->workup purification Purification (e.g., crystallization) workup->purification product Prucalopride purification->product

Caption: General experimental workflow for the synthesis of Prucalopride.

Materials:

  • 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid

  • This compound

  • Triethylamine

  • Ethyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Water

Procedure:

  • To a pre-cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane, slowly add triethylamine (1.1 eq) and ethyl chloroformate (1.3 eq).

  • Stir the mixture at this temperature for 10 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0-5°C.

  • Slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (1.1 eq) in dichloromethane.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Allow the reaction to warm to room temperature and add water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by crystallization.

Reductive Amination Protocol

This is a general protocol for reductive amination that can be adapted for use with this compound.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone and this compound in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes different reaction conditions for the synthesis of an intermediate in the Prucalopride synthesis via amide coupling, as reported in patent literature.[8]

Coupling AgentBaseSolventYield (%)
CDI-THF95
EDCI/HOBt-THF89
DCC-THF60

Note: The yields reported are for the formation of N-[1-(3-methoxycarbonyl propyl)-4-nitro-5-chloro-2,3-Dihydrobenzofuranes-7-methane amide.[8]-2,3-Dihydrobenzofuranes-7-methane amide. [cite: 12]

References

Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process.[1][2] These include raw materials, intermediates, by-products from side reactions, degradation products, and residual solvents.[1][2] Given the known synthesis routes, potential impurities can be categorized as process-related impurities and degradation products.

Q2: What are the common process-related impurities I should be aware of?

A2: Based on the synthesis of this compound, which often involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane or the reductive amination of a suitable precursor, common process-related impurities may include:

  • Unreacted Starting Materials: 4-aminopiperidine, 3-methoxy-bromopropane.

  • Intermediates: Such as N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide from incomplete hydrolysis.[3]

  • By-products: Resulting from side reactions, for instance, N,N-disubstituted products.

  • Reagents and Solvents: Residual solvents like toluene, ethanol, heptane, and tetrahydrofuran may be present from the synthesis and purification steps.[4]

Q3: Are there any specific degradation products to consider?

A3: Degradation of this compound can occur under stressful conditions like exposure to light, heat, or reactive agents. Potential degradation products could arise from oxidation of the amine or ether functionalities. Given that the molecule contains a secondary amine, there is also a potential risk for the formation of nitrosamine impurities if exposed to nitrosating agents.[5] Nitrosamines are a class of potentially mutagenic impurities that are under strict regulatory scrutiny.[5]

Q4: What are the recommended analytical techniques for impurity profiling of this compound?

A4: A multi-technique approach is often necessary for comprehensive impurity profiling.[6][7] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying non-volatile organic impurities.[1][8]

  • Gas Chromatography (GC): Ideal for the analysis of volatile organic compounds, such as residual solvents.[1][9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for impurity identification.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities once they are isolated.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in an impurity.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of impurities in this compound.

Problem Possible Cause Suggested Solution
Poor peak shape (tailing) in HPLC analysis The basic nature of the piperidine nitrogen can interact with residual silanols on the silica-based column.Use a base-deactivated column or an alternative stationary phase like a polymer-based column. Employ a mobile phase with a competitive amine (e.g., triethylamine) or a higher ionic strength buffer.
Difficulty in detecting volatile impurities The analytical method is not suitable for volatile compounds.Utilize Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) for the detection of volatile impurities and residual solvents.
Co-elution of impurities in HPLC The chromatographic conditions are not optimized for the separation of all impurities.Modify the mobile phase composition (e.g., gradient, pH, organic modifier), change the column stationary phase, or adjust the column temperature.
Inability to identify an unknown impurity Insufficient data for structural elucidation.Isolate the impurity using preparative HPLC or a similar technique. Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.
Suspected presence of nitrosamine impurities The manufacturing process may have conditions conducive to nitrosamine formation.Employ a highly sensitive and specific method like LC-MS/MS for the detection and quantification of trace-level nitrosamine impurities.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general HPLC method for the separation of potential non-volatile impurities in this compound.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (50:50) to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol is designed for the identification and quantification of residual solvents.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Scan Range: m/z 35-350

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL. Use a headspace autosampler for sample introduction.

Data Presentation

Table 1: Potential Impurities and their Classification

Impurity Name Potential Source Classification Typical Analytical Method
4-aminopiperidineStarting MaterialProcess-RelatedHPLC, LC-MS
3-methoxy-bromopropaneStarting MaterialProcess-RelatedGC-MS
N-(1-(3-methoxypropyl)piperidin-4-yl)acetamideIntermediateProcess-RelatedHPLC, LC-MS
TolueneSolventResidual SolventGC-MS
EthanolSolventResidual SolventGC-MS
N-Nitroso-1-(3-methoxypropyl)-4-piperidinamineBy-productPotential Genotoxic ImpurityLC-MS/MS

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC-UV/MS dissolution->hplc Non-volatile impurities gc GC-MS (Headspace) dissolution->gc Volatile impurities/ Residual Solvents identification Impurity Identification hplc->identification gc->identification quantification Quantification identification->quantification characterization Structural Elucidation (NMR, HRMS) identification->characterization logical_relationship cluster_impurities Potential Impurities cluster_process Sources cluster_degradation Causes main_compound This compound process_impurities Process-Related Impurities main_compound->process_impurities degradation_products Degradation Products main_compound->degradation_products residual_solvents Residual Solvents main_compound->residual_solvents starting_materials Starting Materials process_impurities->starting_materials intermediates Intermediates process_impurities->intermediates by_products By-products process_impurities->by_products stress_conditions Light, Heat, Oxidation degradation_products->stress_conditions nitrosating_agents Nitrosating Agents degradation_products->nitrosating_agents

References

Preventing dimer formation in 1-(3-Methoxypropyl)-4-piperidinamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions when working with 1-(3-Methoxypropyl)-4-piperidinamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of reactivity on this compound?

This compound has two nucleophilic nitrogen atoms: a primary amine at the 4-position and a tertiary amine within the piperidine ring (at the 1-position). The primary amine is generally more sterically accessible and is a common site for reactions such as acylation and alkylation. However, the tertiary amine can also participate in or influence reactions, for instance, by acting as a base. The presence of two reactive sites can lead to undesired side products, including dimers.

Q2: What is "dimer formation" in the context of reactions with this molecule?

Dimer formation refers to a side reaction where two molecules of this compound become linked together by a reactant molecule. This typically occurs when reacting with a di-functional electrophile (e.g., a diacyl chloride or a dihaloalkane) or through sequential reactions where the initial product reacts with another molecule of the starting amine.

Q3: What are the most common causes of dimer formation?

The primary causes include:

  • Reaction with bifunctional reagents: Using reactants with two electrophilic sites that can react with the primary amine of two separate this compound molecules.

  • Over-alkylation/acylation: The product of the initial reaction may still be reactive and can compete with the starting material for the reagent, leading to the formation of larger molecules.[1]

  • High concentration: At high concentrations, intermolecular reactions (between two molecules) are favored over intramolecular reactions or reactions with a dilute reagent, increasing the likelihood of dimerization.

  • Unfavorable stoichiometry: An incorrect ratio of reactants can leave unreacted starting materials or intermediates that can lead to side reactions.

Q4: How can I minimize dimer formation?

Several strategies can be employed:

  • Use of protecting groups: Protecting one of the reactive sites (typically the primary amine) allows for selective reaction at the other site.

  • High dilution conditions: Running the reaction at a very low concentration can favor the desired reaction pathway over intermolecular dimerization.

  • Careful control of stoichiometry: Using a precise molar ratio of reactants can help to ensure that the desired reaction goes to completion without leaving excess reagents that could cause side reactions.

  • Slow addition of reagents: Adding the limiting reagent slowly over a period of time can help to maintain a low effective concentration and reduce the chance of dimerization.

Troubleshooting Guides

Problem: My reaction is producing a significant amount of a high-molecular-weight impurity, which I suspect is a dimer.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Concentration Decrease the concentration of the reaction mixture by a factor of 10.Reduced formation of the high-molecular-weight impurity.
Incorrect Stoichiometry Carefully re-evaluate and precisely measure the molar ratios of your reactants. Consider using a slight excess of the this compound if reacting with a monofunctional reagent.Improved yield of the desired product and less unreacted starting material or side products.
Rapid Reagent Addition Add the limiting reagent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours).Minimized local high concentrations of the reagent, leading to cleaner reaction profiles.
Bifunctional Reactant If your reactant has two reactive sites, consider modifying your synthetic strategy to use a monofunctional version or employ a protecting group strategy.Elimination of the dimerization pathway.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in Acylation Reactions

This protocol describes a general method for the acylation of the primary amine of this compound while minimizing dimerization, using high dilution and slow addition.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride or anhydride)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine or DIisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent to a final concentration of 0.01 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve the acylating agent (1.1 eq) in the same anhydrous solvent.

  • Add the acylating agent solution dropwise to the stirred amine solution over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Acylation using a Boc-Protecting Group

This protocol details the protection of the primary amine, followed by a reaction at another site (if applicable), and subsequent deprotection.

Step 1: Protection of the Primary Amine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected amine.

Step 2: Reaction at the Tertiary Amine (Example: Quaternization)

  • Dissolve the Boc-protected intermediate in a polar solvent.

  • Add an alkylating agent (e.g., methyl iodide).

  • Stir until the reaction is complete.

  • Isolate the quaternized, Boc-protected product.

Step 3: Deprotection

  • Dissolve the Boc-protected product in a solvent like dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected product.

Visual Guides

G cluster_0 Troubleshooting Dimer Formation start High MW Impurity Detected? check_conc Is Reaction Concentration > 0.1 M? start->check_conc Yes reduce_conc Action: Reduce Concentration (e.g., to 0.01 M) check_conc->reduce_conc Yes check_stoich Is Stoichiometry Accurate? check_conc->check_stoich No end Problem Solved reduce_conc->end correct_stoich Action: Re-weigh and Use Precise Molar Ratios check_stoich->correct_stoich No check_addition Was Reagent Added All at Once? check_stoich->check_addition Yes correct_stoich->end slow_addition Action: Use Syringe Pump for Slow Addition check_addition->slow_addition Yes check_reagent Is Reagent Bifunctional? check_addition->check_reagent No slow_addition->end protecting_group Action: Use Protecting Group Strategy check_reagent->protecting_group Yes check_reagent->end No protecting_group->end

Caption: A troubleshooting workflow for identifying and resolving the causes of dimer formation.

G cluster_1 Selective Acylation Workflow start 1-(3-Methoxypropyl)- 4-piperidinamine protect Protect Primary Amine (e.g., with Boc₂O) start->protect protected_intermediate Boc-Protected Intermediate protect->protected_intermediate react Perform Desired Reaction (e.g., Acylation) protected_intermediate->react reacted_product Reacted Boc-Protected Product react->reacted_product deprotect Deprotect (e.g., with TFA) reacted_product->deprotect final_product Final Product deprotect->final_product

Caption: Experimental workflow for selective acylation using a protecting group strategy.

Data Summary

Parameter Change Effect on Dimer Formation Reason
Concentration DecreaseDecreaseReduces the probability of intermolecular collisions.
Rate of Addition SlowerDecreaseMaintains a low instantaneous concentration of the limiting reagent.
Temperature VariesMay increase or decreaseHigher temperatures can favor side reactions, but may be necessary for sluggish primary reactions. Optimization is key.
Solvent Polarity VariesCan influence reaction rates and solubilityNon-polar solvents may reduce the reactivity of the polar amine, potentially decreasing side reactions.
Protecting Group AdditionSignificantly DecreaseBlocks one of the reactive sites, preventing dimerization.

References

Scale-up considerations for the synthesis of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxypropyl)-4-piperidinamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your scale-up efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Reductive Amination of 4-piperidone and N-Alkylation of 4-aminopiperidine.

Reductive Amination Route

Question 1: Why is the yield of my reductive amination reaction consistently low?

Answer: Low yields in the reductive amination of 4-piperidone with 3-methoxypropylamine can be attributed to several factors. A common issue is the incomplete formation of the intermediate imine or enamine before the addition of the reducing agent. Another potential cause is the deactivation of the catalyst or the use of a suboptimal reducing agent.

  • Troubleshooting Steps:

    • Optimize Imine Formation: Ensure anhydrous conditions, as water can inhibit imine formation. Consider extending the reaction time for the initial condensation step or using a dehydrating agent like molecular sieves.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over ketones. If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine formation is complete before its addition to avoid reduction of the starting 4-piperidone.

    • Catalyst Activity: If employing catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvent.

    • Reaction Conditions: Optimize the reaction temperature and solvent. While many reductive aminations proceed at room temperature, some may benefit from gentle heating. The choice of solvent can also impact solubility and reaction rates.

Question 2: I am observing the formation of a significant amount of a dialkylated byproduct. How can I minimize this?

Answer: The formation of a dialkylated piperidine derivative, although less common in this specific synthesis, can occur. This is more prevalent when using a large excess of the alkylating agent in N-alkylation, but in reductive amination, it might indicate a side reaction.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 4-piperidone to 3-methoxypropylamine.

    • Reaction Temperature: Running the reaction at a lower temperature may help to minimize side reactions.

    • Purification: If a small amount of dialkylated product is unavoidable, it can typically be removed during purification by column chromatography.

N-Alkylation Route

Question 3: My N-alkylation of 4-aminopiperidine with a 3-methoxypropyl halide is incomplete. What should I do?

Answer: Incomplete N-alkylation can be due to several factors, including insufficient reactivity of the alkylating agent, the use of a weak base, or steric hindrance.

  • Troubleshooting Steps:

    • Alkylating Agent: Ensure the 3-methoxypropyl halide is reactive. Bromides and iodides are generally more reactive than chlorides.

    • Base Selection: A suitable base is crucial to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of a stronger, non-nucleophilic base might be necessary if the reaction is sluggish.

    • Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile are often used. Increasing the reaction temperature can also drive the reaction to completion, but this should be monitored to avoid side reactions.

    • Protecting Group Strategy: The presence of both a primary and a secondary amine in 4-aminopiperidine can lead to a mixture of products. A protecting group strategy is often employed to ensure selective alkylation of the piperidine nitrogen.[1][2]

Question 4: I am getting a mixture of N-alkylated and N,N-dialkylated products. How can I improve the selectivity for mono-alkylation?

Answer: The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of piperidines.[3] This occurs when the initially formed tertiary amine undergoes a second alkylation.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the 4-aminopiperidine relative to the 3-methoxypropyl halide.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.

    • Choice of Base: Using a hindered, non-nucleophilic base can sometimes help to minimize the formation of the quaternary salt.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 4-Piperidone

This protocol is adapted from methodologies described in the patent literature.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous dichloromethane, add 3-methoxypropylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via N-Alkylation of Protected 4-Aminopiperidine

This protocol involves the protection of the primary amine of 4-aminopiperidine, followed by N-alkylation and deprotection.[2]

Step 1: Protection of 4-Aminopiperidine

  • Dissolve 4-aminopiperidine (1 equivalent) in a suitable solvent such as toluene.

  • Add benzophenone (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude N-(diphenylmethylene)piperidin-4-amine can be used directly in the next step or purified by recrystallization.

Step 2: N-Alkylation

  • Dissolve the protected 4-aminopiperidine from Step 1 in an anhydrous polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude protected product.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature until the deprotection is complete.

  • Basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude this compound, which can be further purified by distillation or chromatography.

Data Presentation

Parameter Reductive Amination N-Alkylation (with protection) Reference
Starting Materials 4-Piperidone, 3-Methoxypropylamine4-Aminopiperidine, 1-Bromo-3-methoxypropane, Benzophenone[2]
Key Reagents Sodium triacetoxyborohydrideBF₃·OEt₂, K₂CO₃, HCl[2]
Typical Yield Good to excellentGood[2]
Number of Steps 1 (one-pot)3[2]
Scale-up Considerations Management of exothermic addition of reducing agent.Handling of multiple reaction and work-up steps.
Potential Impurities Unreacted 4-piperidone, over-reduced alcohol byproduct.Incompletely deprotected intermediate, quaternary ammonium salt.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Work-up and Purification reaction_complete->workup Reaction Complete low_yield Low Yield? reaction_complete->low_yield Issue Detected product Desired Product workup->product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->optimize_conditions Yes side_products->workup No purification_strategy Optimize Purification Strategy side_products->purification_strategy Yes check_reagents->optimize_conditions change_reagent Consider Alternative Reagents (Base, Reducing Agent) optimize_conditions->change_reagent change_reagent->start purification_strategy->workup

References

Managing the hygroscopic nature of 1-(3-Methoxypropyl)-4-piperidinamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Methoxypropyl)-4-piperidinamine

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound (CAS: 179474-79-4) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: The term hygroscopic means that the compound has a strong tendency to absorb moisture directly from the atmosphere.[1][2][3] This can alter the physical and chemical properties of the reagent, potentially leading to lower reaction yields, formation of byproducts, or complete reaction failure.[4][5]

Q2: How can I tell if my this compound has absorbed water?

A2: While visual inspection might sometimes reveal cloudiness or changes in viscosity, the most reliable method is to determine the water content quantitatively. The gold standard for measuring water content in reagents is the Karl Fischer titration.[6][7] This technique is highly specific to water and can detect even trace amounts.[7]

Q3: What are the primary consequences of using "wet" this compound in a reaction?

A3: Water can act as an unwanted nucleophile, a base, or a protic source in sensitive reactions. This can lead to:

  • Reduced Yield: The amine's effective concentration is lowered, and it may be protonated or hydrolyzed, rendering it less reactive.[5]

  • Byproduct Formation: Water can participate in side reactions with starting materials, intermediates, or reagents (e.g., organometallics, acid chlorides).

  • Catalyst Deactivation: In catalytic reactions, water can poison or deactivate sensitive catalysts.

Q4: How should I properly store this compound to minimize water absorption?

A4: Proper storage is the first line of defense.

  • Airtight Containers: Always store the amine in a tightly sealed container, preferably with a PTFE-lined cap.[1][3]

  • Inert Atmosphere: For long-term storage or high-purity requirements, flushing the container headspace with an inert gas like argon or nitrogen is recommended.

  • Dry Environment: Store the container in a desiccator or a controlled low-humidity environment.[1][2] A temperature range of 5°C to 25°C is generally ideal for amine stability.[2]

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Problem 1: My moisture-sensitive reaction has failed or resulted in a very low yield.

// Node Definitions start [label="Low/No Yield in\nMoisture-Sensitive Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the amine handled\nunder inert atmosphere?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Action: Re-run reaction using\nanhydrous techniques (e.g., Schlenk line,\nglove box).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; q2 [label="Was the amine's water\ncontent verified?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Action: Determine water content\nvia Karl Fischer titration.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; q3 [label="Is water content > 0.1%?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Action: Dry the amine using an\nappropriate method (see Protocol 2).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; end_ok [label="Root cause is likely not\nwater in the amine. Investigate\nother reagents, solvents, or\nreaction parameters.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a3_yes [label="Yes"]; q3 -> end_ok [label="No"]; } dot Caption: Troubleshooting workflow for low reaction yield.

Problem 2: The Karl Fischer titration result shows high water content. How do I dry the amine?

Solution: Several methods can be used to dry liquid amines. The choice depends on the required level of dryness and the scale of the reaction. For this compound, drying over a solid desiccant followed by distillation is often effective.

Comparison of Common Drying Agents for Amines
Drying AgentEfficiency & SpeedCapacityCompatibility Notes
Molecular Sieves (3Å or 4Å) High efficiency, moderate speed.[8]ModerateGood general-purpose choice. Must be activated (heated under vacuum) before use.
Potassium Hydroxide (KOH) High efficiency, fast.HighExcellent for basic amines. The amine should be decanted or distilled after drying.
Calcium Hydride (CaH₂) Very high efficiency.HighReacts to generate H₂, requiring proper venting. Best for pre-drying before distillation.
Sodium Sulfate (Na₂SO₄) Low efficiency, slow.HighGenerally used for pre-drying or removing bulk water, not for achieving anhydrous conditions.

Note: Always ensure the chosen desiccant is chemically compatible with the amine and will not cause decomposition or side reactions.

Key Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer (KF) Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument.

  • Instrument Preparation: Set up the KF titrator (volumetric or coulometric, depending on expected water content).[7] Use a titration cell suitable for amines.

  • Solvent Preparation: For strongly basic amines, the pH of the KF reagent can be affected, leading to inaccurate results.[9] Use a specialized KF reagent for amines or neutralize the anode solution with an appropriate acid (e.g., benzoic or acetic acid) before titration.[6][9]

  • Titrator Conditioning: Run a pre-titration on the solvent to eliminate residual moisture and achieve a stable, low-drift baseline.

  • Sample Introduction: Using a dry gas-tight syringe, draw a precisely weighed amount of this compound.

  • Injection and Titration: Quickly inject the sample into the titration cell and begin the titration. Ensure the syringe needle does not touch the solvent.

  • Calculation: The instrument software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage (%).

Protocol 2: Drying this compound with Molecular Sieves

  • Sieve Activation: Place 4Å molecular sieves in a flask and heat under high vacuum (e.g., with a heat gun or in a vacuum oven at >150°C) for several hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

  • Drying Setup: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add the activated molecular sieves (approx. 10-20% w/v) to the flask containing the amine.

  • Incubation: Seal the flask and allow it to stand for at least 12-24 hours at room temperature.[8] Occasional gentle swirling can improve efficiency.

  • Isolation: The dried amine can be carefully decanted or cannulated away from the sieves for immediate use. For the highest purity, vacuum distillation from the sieves may be performed, but care must be taken regarding the amine's boiling point (249°C).

// Node Definitions start [label="Start: Receive/\nOpen Amine", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; storage [label="Store in tightly sealed\ncontainer under inert gas\nin a desiccator.", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_use [label="Before Use:\nCheck Water Content (KF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Is Water Content\nAcceptable?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; drying [label="Dry Amine\n(e.g., over Mol. Sieves)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Use in Moisture-Sensitive\nReaction under\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Edges start -> storage; storage -> pre_use; pre_use -> decision; decision -> reaction [label="Yes"]; decision -> drying [label="No"]; drying -> reaction; } dot Caption: Recommended workflow for handling hygroscopic amines.

References

Validation & Comparative

A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties. The selection of appropriately substituted piperidine building blocks is a critical decision in the drug design and development process, directly impacting a compound's synthesis, biological activity, and metabolic stability. This guide provides a comparative analysis of 1-(3-Methoxypropyl)-4-piperidinamine against three other commonly utilized piperidine building blocks: 4-Amino-1-Boc-piperidine, 1-Methyl-4-aminopiperidine, and 1-Benzyl-4-aminopiperidine.

This objective comparison, supported by available experimental data, aims to assist researchers in selecting the optimal piperidine building block for their specific research and development needs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in both chemical reactions and biological systems. The following table summarizes key properties for each compound.

PropertyThis compound4-Amino-1-Boc-piperidine1-Methyl-4-aminopiperidine1-Benzyl-4-aminopiperidine
Molecular Formula C₉H₂₀N₂OC₁₀H₂₀N₂O₂C₆H₁₄N₂C₁₂H₁₈N₂
Molecular Weight ( g/mol ) 172.27200.28114.19190.28
Boiling Point (°C) 24980 (at 0.037 mmHg)62-64 (at 1 mmHg)152 (at 9.7 mmHg)
Density (g/mL) 0.9461.041 (Predicted)0.910.933 (at 25 °C)
pKa (Predicted) 10.49 ± 0.20~10.379.92 ± 0.2010.15 ± 0.20
logP (Predicted) 0.10.70.41.4
Solubility Data not availableInsoluble in waterData not availableImmiscible in water

Comparative Synthesis and Reactivity

The ease and efficiency of incorporating a building block into a larger molecule are paramount. This section compares the synthesis and general reactivity of the selected piperidine derivatives.

Synthesis Overview

The synthesis of these building blocks typically involves the functionalization of a piperidine core. While various methods exist, the following table summarizes representative synthetic approaches with reported yields. It is important to note that a direct comparison of yields is challenging due to the differing reaction conditions and scales reported in the literature.

Building BlockSynthetic ApproachReported YieldPurity
This compound Deprotection of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide96.4%99.7%
4-Amino-1-Boc-piperidine Debenzylation of 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester98%Not specified
1-Methyl-4-aminopiperidine Deprotection of N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine51%Not specified
1-Benzyl-4-aminopiperidine Reductive amination of 1-benzyl-4-piperidone~95% (as oxalate salt)Not specified
Reactivity Profile

The primary and secondary amine functionalities of these building blocks are key to their utility in common synthetic transformations such as acylation and alkylation.

  • Acylation: Primary amines, like 4-Amino-1-Boc-piperidine and 1-Benzyl-4-aminopiperidine, are generally more nucleophilic and react readily with acylating agents to form amides. The secondary amine in this compound and 1-Methyl-4-aminopiperidine will also undergo acylation, though potentially at a different rate. The bulky Boc protecting group on 4-Amino-1-Boc-piperidine may sterically hinder the reaction at the ring nitrogen.

  • Alkylation: All four building blocks can be N-alkylated. For 4-Amino-1-Boc-piperidine and 1-Benzyl-4-aminopiperidine, the primary exocyclic amine is typically more reactive than the secondary ring nitrogen. The secondary ring nitrogen of this compound and 1-Methyl-4-aminopiperidine is readily alkylated.

Application in Drug Discovery: A Case Study with Prucalopride

This compound is a key intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. The methoxypropyl group at the N1 position of the piperidine ring plays a crucial role in the molecule's interaction with the 5-HT4 receptor.

5-HT4 Receptor Signaling Pathway

Prucalopride exerts its prokinetic effects by stimulating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The binding of Prucalopride initiates a signaling cascade that leads to increased gastrointestinal motility.

A Comparative Guide to the Synthetic Utility of 1-(3-Methoxypropyl)-4-piperidinamine and N-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. The choice of appropriately substituted piperidine building blocks is critical for synthetic efficiency and the modulation of physicochemical and pharmacological properties. This guide provides an objective comparison of two commercially available and widely used 4-aminopiperidine derivatives: 1-(3-Methoxypropyl)-4-piperidinamine and N-Boc-4-aminopiperidine. We will delve into their chemical properties, synthetic applications, and provide experimental data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these two building blocks is essential for predicting their behavior in chemical reactions and their potential impact on the properties of the final drug molecule.

PropertyThis compoundN-Boc-4-aminopiperidineData Source(s)
Molecular Formula C₉H₂₀N₂OC₁₀H₂₀N₂O₂[1][2]
Molecular Weight 172.27 g/mol 200.28 g/mol [1][2]
Appearance Not specified, likely a liquid or low-melting solidOff-white crystalline powder[2]
Boiling Point 249 °C80 °C / 0.05 mmHg[2]
Melting Point N/A162-166 °C[2]
Density 0.946 g/cm³1.02 g/cm³[2]
pKa (predicted) 10.49 ± 0.2012.39 ± 0.20[2]
Solubility Not specifiedSoluble in Methanol[2]

The key structural difference lies in the substitution on the piperidine nitrogen. This compound possesses a permanently attached, flexible methoxypropyl chain, which can influence solubility and potential interactions with biological targets. In contrast, N-Boc-4-aminopiperidine features a tert-butoxycarbonyl (Boc) protecting group, which masks the secondary amine during synthesis and can be removed in a subsequent step to allow for further functionalization. This fundamental difference dictates the distinct synthetic philosophies and applications of each molecule.

Synthetic Utility: A Tale of Two Strategies

The choice between these two reagents hinges on the desired synthetic outcome. This compound is typically employed when the 1-(3-methoxypropyl) moiety is a desired structural component of the final target molecule. N-Boc-4-aminopiperidine, on the other hand, serves as a versatile intermediate that allows for the introduction of a wide variety of substituents at the 1-position of the piperidine ring after the Boc group is removed.

Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug discovery. Both molecules possess a primary amino group at the 4-position, which readily participates in acylation reactions.

This compound in the Synthesis of Prucalopride:

A notable application of this compound is in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation.[3][4] In this synthesis, the primary amine of this compound is acylated with an activated carboxylic acid derivative.

Experimental Protocol: Synthesis of Prucalopride [3]

To a pre-cooled mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (175 ml) at 0-5°C, triethylamine (23.6 g) and ethyl chloroformate (27.9 g) are slowly added and the mixture is stirred for 10 minutes. The temperature is raised to 25-30°C and stirring is continued for 1 hour. The mixture is then cooled back to 0-5°C. A solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) is slowly added at 0-5°C and stirred for 1 hour. The temperature is raised to 25-35°C, and water (500 ml) is added. The organic layer is separated, yielding Prucalopride.

Reported Yield: Not explicitly stated for the amide coupling step, but the overall process is described as high-yielding.[5]

N-Boc-4-aminopiperidine in the Synthesis of CCR5 Antagonists:

N-Boc-4-aminopiperidine is a key building block for a variety of CCR5 antagonists, which are used in the treatment of HIV.[6][7] The Boc group protects the piperidine nitrogen, allowing for selective amide bond formation at the 4-amino group. The Boc group can then be removed to allow for further diversification at the 1-position.

Conceptual Experimental Workflow: Synthesis of a Piperazino-piperidine Amide CCR5 Antagonist [6][7]

  • Amide Coupling: N-Boc-4-aminopiperidine is coupled with a suitable carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Boc Deprotection: The resulting N-Boc protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to remove the Boc group.

  • N-Alkylation/Arylation: The deprotected secondary amine is then reacted with an appropriate electrophile (e.g., an alkyl halide or an aryl halide under Buchwald-Hartwig conditions) to introduce the desired substituent at the 1-position of the piperidine ring.

This orthogonal protection strategy allows for a modular and convergent synthesis of a library of analogs for structure-activity relationship (SAR) studies.[8][9][10][11]

Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds. The utility of our two building blocks in this reaction is dictated by the reactivity of their respective nitrogen atoms.

This compound:

With a primary amine at the 4-position and a tertiary amine at the 1-position, this compound can be used to introduce the 1-(3-methoxypropyl)piperidine-4-yl moiety onto a carbonyl compound through reductive amination at the primary amine. The tertiary amine at the 1-position is unreactive under these conditions.

N-Boc-4-aminopiperidine:

N-Boc-4-aminopiperidine presents two nucleophilic nitrogen atoms: the primary amine at the 4-position and the secondary amine at the 1-position (after Boc deprotection). The Boc-protected form can be used in reductive amination reactions with aldehydes or ketones to form a secondary amine at the 4-position. Following this, the Boc group can be removed, and the now-free secondary amine at the 1-position can undergo a second reductive amination to introduce a different substituent. This stepwise approach provides excellent control over the final structure.[12]

Comparative Summary of Synthetic Utility

FeatureThis compoundN-Boc-4-aminopiperidine
Synthetic Strategy Direct incorporation of the 1-(3-methoxypropyl)piperidine-4-yl moiety.Versatile intermediate for the synthesis of diverse 1-substituted 4-aminopiperidine derivatives.
Key Advantage Fewer synthetic steps if the 1-(3-methoxypropyl) group is desired in the final product.High degree of flexibility and modularity in synthesis design through an orthogonal protection strategy.[8][9][10][11]
Key Disadvantage Lack of flexibility for SAR studies at the 1-position of the piperidine ring.Requires additional deprotection and subsequent functionalization steps, potentially lowering overall yield.
Typical Applications Synthesis of specific target molecules like Prucalopride.[3][4][13]Library synthesis for SAR studies, synthesis of CCR5 antagonists and other complex drug molecules.[6][7]

Visualizing the Synthetic Pathways

To further illustrate the synthetic utility of these building blocks, the following diagrams, generated using the DOT language, depict their roles in the synthesis of Prucalopride and a generic CCR5 antagonist.

Prucalopride_Synthesis cluster_reactants Starting Materials cluster_reaction Amide Coupling A 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid C Prucalopride A->C Acylating Agent B 1-(3-Methoxypropyl)- 4-piperidinamine B->C Amine Component CCR5_Antagonist_Synthesis A N-Boc-4-aminopiperidine C N-Boc protected intermediate A->C Amide Coupling B Carboxylic Acid (R1-COOH) B->C D Deprotected Intermediate C->D Boc Deprotection (TFA or HCl) F CCR5 Antagonist D->F N-Alkylation/Arylation E Electrophile (R2-X) E->F Decision_Workflow Start Start: Design of Target Molecule Q1 Is the 1-(3-methoxypropyl) group a desired final feature? Start->Q1 Use_Methoxypropyl Use 1-(3-Methoxypropyl)- 4-piperidinamine Q1->Use_Methoxypropyl Yes Q2 Is diversification at the 1-position required for SAR? Q1->Q2 No End_Direct Proceed with direct synthesis Use_Methoxypropyl->End_Direct Q2->Use_Methoxypropyl No (if this specific substituent is acceptable) Use_Boc Use N-Boc-4-aminopiperidine Q2->Use_Boc Yes End_Modular Proceed with modular synthesis Use_Boc->End_Modular

References

A Comparative Guide to the Biological Activity of 1-(3-Methoxypropyl)-4-piperidinamine Analogs as 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of analogs of 1-(3-Methoxypropyl)-4-piperidinamine, a key structural motif found in potent 5-hydroxytryptamine-4 (5-HT4) receptor agonists. The 5-HT4 receptor is a well-established therapeutic target for gastrointestinal motility disorders, and understanding the structure-activity relationships (SAR) of its agonists is crucial for the development of new and improved therapeutics.

The parent compound, this compound, serves as a crucial intermediate in the synthesis of Prucalopride, a high-affinity, selective 5-HT4 receptor agonist used for the treatment of chronic constipation. This guide will delve into the quantitative biological data of Prucalopride and its analogs, providing insights into how structural modifications of the this compound core impact their affinity and functional activity at the 5-HT4 receptor.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro 5-HT4 receptor binding affinities and functional potencies of Prucalopride and a series of its analogs. The data is compiled from preclinical pharmacological studies.

Table 1: 5-HT4 Receptor Binding Affinity of Prucalopride

CompoundReceptor SubtypeKᵢ (nM)
PrucaloprideHuman 5-HT₄ₐ2.5
PrucaloprideHuman 5-HT₄♭8.0

Kᵢ (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Structure-Activity Relationship of N-Substituted Piperidin-4-ylmethyl Benzamide Analogs at the Human 5-HT4 Receptor

This table highlights the impact of modifying the N-substituent of the piperidine ring on 5-HT4 receptor binding affinity. The core structure is a 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide.

CompoundN-Substituent (R)Kᵢ (nM) for human 5-HT₄ Receptor
2 6-oxo-6-phenylhexyl1.2
41c 3-(phenylthio)propyl1.5
44 3-(benzylthio)propyl1.8
3 6-hydroxy-6-phenylhexyl2.3
4 6-(phenylsulfonyl)hexyl3.2
5 6-phenylhexyl4.5
41a 3-phenoxypropyl5.6
41b 3-(benzyl)propyl8.9
Prucalopride 3-methoxypropyl (within a dihydro-benzofuran carboxamide)2.5

Data for compounds 2, 3, 4, 5, 41a, 41b, 41c, and 44 are from Sonda et al., Bioorganic & Medicinal Chemistry, 2005.[1] The Kᵢ for Prucalopride is included for comparison.

Table 3: Functional Activity of Prucalopride at the 5-HT4 Receptor

CompoundPreparationpEC₅₀
PrucaloprideGuinea-pig colon (contraction)7.48 ± 0.06
PrucaloprideRat oesophagus (relaxation)7.81 ± 0.17

pEC₅₀: The negative logarithm of the EC₅₀ (half maximal effective concentration). A higher pEC₅₀ value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Kᵢ)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT4 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-GR113808 (a selective 5-HT4 receptor antagonist).

  • Test Compounds: Analogs of this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes (typically 50-100 µg of protein) with the radioligand ([³H]-GR113808) at a concentration close to its Kₑ (e.g., 0.1-0.5 nM).

  • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

  • To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled selective 5-HT4 antagonist (e.g., 10 µM GR113808).

  • Incubate the plates for 60 minutes at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay for 5-HT4 Receptor Agonist Activity (EC₅₀)

This functional assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to the Gs-coupled 5-HT4 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

  • Test Compounds: Analogs of this compound.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, FRET, or ELISA-based).

  • 96- or 384-well plates.

Procedure:

  • Seed the cells into the multi-well plates and allow them to attach overnight.

  • On the day of the assay, replace the culture medium with the stimulation buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Visualizations

5-HT4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by 5-HT4 receptor agonists.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT4 Agonist (e.g., Prucalopride analog) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response Leads to

Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.

Experimental Workflow for 5-HT4 Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT4 receptor.

Binding_Assay_Workflow A Prepare reaction mix: - Cell membranes with 5-HT4R - Radioligand ([³H]-GR113808) - Test Compound (variable conc.) B Incubate at room temperature (e.g., 60 minutes) to reach equilibrium A->B C Rapid filtration through glass fiber filters to separate bound from free radioligand B->C D Wash filters with ice-cold buffer to remove non-specific binding C->D E Measure radioactivity using a scintillation counter D->E F Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to Analytical Method Validation for Purity Assessment of 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of principal analytical techniques for the purity assessment of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The selection of a robust and reliable analytical method is therefore a foundational step in the drug development process.[2]

This document outlines and compares two of the most common and powerful chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] We present typical validation performance data, detailed experimental protocols, and visual workflows to assist analytical chemists in selecting and implementing a method that is fit for its intended purpose, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparison of Analytical Techniques

The choice between HPLC and GC for purity analysis depends largely on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[3] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the preferred method.[6] It offers robust and reliable separation, identification, and quantification of the main component and its impurities.[7]

  • Gas Chromatography (GC): GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[8] Primary and secondary amines can be challenging to analyze by GC due to their high polarity, which can cause peak tailing and adsorption to the column.[9] However, the use of modern, base-deactivated capillary columns specifically designed for amine analysis can overcome these issues, providing excellent sensitivity and resolution.[10] In some cases, derivatization may be employed to increase volatility and improve peak shape.[9]

Comparative Performance Data

The validation of an analytical method involves assessing a range of performance characteristics to ensure it is reliable and suitable for its intended purpose.[9][11] The following table summarizes typical performance data for validated HPLC and GC methods for the purity assessment of a small molecule amine intermediate.

Validation Parameter Method A: HPLC-UV Method B: GC-FID Typical Acceptance Criteria (ICH Q2)
Principle Separation based on polarity/hydrophobicity.Separation based on volatility/boiling point.N/A
Linearity (R²) > 0.999> 0.998Correlation coefficient (r) ≥ 0.995.[4][12]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Mean recovery of 100 ± 2% is typical for an assay.[12]
Precision (% RSD)
   Repeatability≤ 1.0%≤ 1.5%RSD ≤ 2% is often required for the assay of a drug substance.[12]
   Intermediate Precision≤ 1.5%≤ 2.0%Generally, slightly wider limits than repeatability are accepted.[12]
Limit of Detection (LOD) ~0.01% (or 0.1 µg/mL)~0.005% (or 0.05 µg/mL)Signal-to-Noise Ratio of 3:1.[13][14]
Limit of Quantitation (LOQ) ~0.03% (or 0.3 µg/mL)~0.015% (or 0.15 µg/mL)Signal-to-Noise Ratio of 10:1 with acceptable precision and accuracy.[13][14]

Detailed Experimental Protocols

The following protocols are generalized examples that can be adapted and optimized for the specific analysis of this compound.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start at 5% B, hold for 2 minutes.

    • Increase to 95% B over 20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as aliphatic amines have low UV absorbance, a low wavelength is necessary).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for quantifying the main component and identifying volatile or semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: A base-deactivated column specifically designed for amine analysis (e.g., Agilent CP-Volamine, 60 m x 0.32 mm, 5 µm film thickness) is recommended to minimize peak tailing.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Injection Mode: Split (e.g., 50:1 split ratio). The ratio may be optimized based on sample concentration.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as methanol or isopropanol to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same solvent.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to a science- and risk-based approach, ensuring the method is well-defined, controlled, and suitable for its intended purpose throughout its lifecycle.[15]

G cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Validation Execution cluster_doc Phase 3: Documentation & Lifecycle atp Define Analytical Target Profile (ATP) dev Method Development & Optimization atp->dev protocol Write Validation Protocol (Define parameters & acceptance criteria) dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ (Sensitivity) robustness Robustness report Compile Validation Report robustness->report monitor Implement & Monitor (Lifecycle Management) report->monitor

Caption: A typical workflow for analytical method validation.
Interrelationship of Validation Parameters

This diagram shows the logical relationship between key analytical method validation parameters as defined by ICH guidelines. It highlights how foundational characteristics support the overall demonstration that a method is fit for purpose.

G main Validated Analytical Method (Fit for Purpose) accuracy Accuracy (Closeness to True Value) main->accuracy precision Precision (Agreement Between Measurements) main->precision specificity Specificity (Measures Only the Analyte) main->specificity robustness Robustness (Resilience to Small Changes) main->robustness accuracy->main precision->main specificity->main robustness->main linearity Linearity linearity->accuracy range_node Range range_node->accuracy range_node->precision repeatability Repeatability repeatability->precision intermediate Intermediate Precision intermediate->precision lod LOD (Detection Limit) loq LOQ (Quantitation Limit) lod->loq loq->range_node

Caption: Logical relationships between key validation parameters.

References

Cross-reactivity studies of antibodies raised against 1-(3-Methoxypropyl)-4-piperidinamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of antibody specificity is critical in drug development and research, particularly when dealing with antibodies targeting small molecule-protein conjugates. This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical monoclonal antibodies—Ab-101, Ab-102, and Ab-103—raised against Targetin-M, a protein modified with a 1-(3-Methoxypropyl)-4-piperidinamine derivative. The provided data and protocols are intended to guide researchers in evaluating antibody specificity.

Comparative Cross-Reactivity Data

The binding affinities of antibodies Ab-101, Ab-102, and Ab-103 were assessed against the intended target (Targetin-M), the unmodified native protein (Native Targetin), and other structurally related small molecule-protein conjugates. The equilibrium dissociation constants (Kd) were determined using surface plasmon resonance (SPR), with lower Kd values indicating stronger binding.

AntibodyTargetin-M (Kd, nM)Native Targetin (Kd, nM)Compound-X-BSA (Kd, nM)Compound-Y-BSA (Kd, nM)
Ab-101 0.85>1000250>1000
Ab-102 1.2>1000800>1000
Ab-103 5.6150450900

Analysis:

  • Ab-101 demonstrates the highest specificity for the target, Targetin-M, with a sub-nanomolar affinity and negligible binding to the native protein and other tested conjugates.

  • Ab-102 also shows high specificity for Targetin-M, though with slightly lower affinity than Ab-101.

  • Ab-103 exhibits significant cross-reactivity with the native Targetin and other related compounds, indicating a lower degree of specificity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of binding kinetics and affinity constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Antibodies (Ab-101, Ab-102, Ab-103)

  • Antigens (Targetin-M, Native Targetin, Compound-X-BSA, Compound-Y-BSA)

  • HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the antibody to the surface by injecting it at a concentration of 10 µg/mL in 10 mM sodium acetate, pH 5.0.

    • Deactivate any remaining active sites by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the antigen (analyte) over the antibody-immobilized surface.

    • Allow for an association phase followed by a dissociation phase using HBS-EP+ buffer.

    • Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 1.5.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

G cluster_workflow SPR Experimental Workflow start Start activation Activate Sensor Chip (EDC/NHS) start->activation immobilization Immobilize Antibody activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation analyte_injection Inject Analyte (Antigen Series) deactivation->analyte_injection data_acquisition Measure Association/ Dissociation analyte_injection->data_acquisition regeneration Regenerate Chip (Glycine-HCl) data_acquisition->regeneration regeneration->analyte_injection Next Concentration analysis Fit Data to Model (Calculate Kd) regeneration->analysis All Concentrations Tested end End analysis->end

Caption: Workflow for SPR-based antibody-antigen binding analysis.

G cluster_pathway Hypothetical Targetin-M Signaling Pathway ligand External Ligand receptor Receptor Tyrosine Kinase ligand->receptor targetin Targetin-M (Modified Protein) receptor->targetin recruits & modifies adaptor Adaptor Protein targetin->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription Transcription Factor Activation kinase_cascade->transcription response Cellular Response (e.g., Proliferation) transcription->response

Caption: Hypothetical signaling cascade involving the modified Targetin-M protein.

G cluster_reactivity Antibody Cross-Reactivity Profile ab101 Ab-101 target_m Targetin-M ab101->target_m High Affinity ab102 Ab-102 ab102->target_m High Affinity ab103 Ab-103 ab103->target_m Moderate Affinity native_t Native Targetin ab103->native_t Cross-Reactivity compound_x Compound-X-BSA ab103->compound_x Cross-Reactivity

Caption: Logical diagram illustrating the specificity of each antibody.

A Comparative Performance Analysis of 1-(3-Methoxypropyl)-4-piperidinamine in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the performance of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of pharmaceuticals like Prucalopride.[1][2] Its unique structure, featuring both a primary and a secondary amine along with an ether side chain, makes it a versatile building block in organic synthesis. This document outlines its performance in two critical reaction types—Reductive Amination and Amide Coupling—benchmarked against structurally similar and commonly used alternative amines. The data presented is based on standardized experimental protocols to ensure objective comparison.

Performance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This section benchmarks this compound against other cyclic and acyclic amines in the reaction with a model ketone, 4-tert-butylcyclohexanone.

Experimental Protocol: Reductive Amination

To a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), the respective amine (1.1 eq) was added. The mixture was stirred at room temperature for 1 hour. The reaction was then cooled to 0°C, and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) was added portion-wise. The reaction was allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired secondary amine.

Comparative Data
AmineReaction Time (h)Isolated Yield (%)Purity (by HPLC) (%)Key Observations
This compound 16 92 >98 Clean reaction profile, minimal side products.
4-Aminopiperidine1688>98Slightly lower yield, potential for N,N-dialkylation of the piperidine nitrogen.
Cyclohexylamine1890>97Slower reaction rate, comparable yield.
N-Methylpiperazine1685>95Lower yield, presence of unreacted starting material.
3-Methoxypropylamine1889>97Acyclic analogue, shows slightly slower kinetics.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve Ketone in DCM B Add Amine (1.1 eq) A->B C Stir at RT for 1h B->C D Cool to 0°C C->D Proceed to reaction E Add NaBH(OAc)₃ (1.5 eq) D->E F Warm to RT, Stir 16h E->F G Quench with NaHCO₃ (aq) F->G Reaction complete H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Fig 1. Experimental workflow for the reductive amination protocol.

Performance in Amide Coupling

Amide bond formation is one of the most fundamental transformations in drug discovery and development. Here, we evaluate the performance of this compound in a standard HATU-mediated coupling reaction with benzoic acid.

Experimental Protocol: Amide Coupling

To a solution of benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq) were added. The mixture was stirred at room temperature for 20 minutes. The respective amine (1.0 eq) was then added, and the reaction mixture was stirred at room temperature for 6 hours. The reaction was diluted with ethyl acetate and washed successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Comparative Data
AmineReaction Time (h)Isolated Yield (%)Purity (by HPLC) (%)Key Observations
This compound 6 95 >99 Excellent reactivity and clean conversion to the desired amide.
4-Aminopiperidine693>98High yield, but requires careful stoichiometry to avoid acylation of the endocyclic nitrogen.
Cyclohexylamine891>98Slower reaction completion compared to the piperidine derivatives.
N-Methylpiperazine688>97Good reactivity, slightly lower yield.
3-Methoxypropylamine892>98Acyclic counterpart shows slightly reduced reaction rate.

Workflow Diagram

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_workup Work-up & Purification A Dissolve Benzoic Acid in DMF B Add HATU (1.1 eq) & DIPEA (2.0 eq) A->B C Stir at RT for 20 min B->C D Add Amine (1.0 eq) C->D Add nucleophile E Stir at RT for 6h D->E F Dilute with EtOAc E->F Reaction complete G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Product I->Product

Fig 2. Experimental workflow for the HATU-mediated amide coupling.

Logical Comparison of Structural Features

The performance of an amine in a given reaction is dictated by its structural and electronic properties. The following diagram illustrates the key features of this compound compared to its alternatives.

G cluster_main This compound cluster_props Inherent Properties cluster_outcomes Performance Implications cluster_alts Alternative Amines Main Structure: Primary & Secondary Amines + Ether Side Chain P1 Primary Amine: High Nucleophilicity Main->P1 P2 Secondary Amine: Sterically Accessible Main->P2 P3 Ether Chain: Increases Polarity & Potential for H-Bonding Main->P3 A1 4-Aminopiperidine: Lacks ether chain, risk of double functionalization Main->A1 Compared To A2 Cyclohexylamine: Less nucleophilic, slower rates Main->A2 Compared To A3 3-Methoxypropylamine: Acyclic, more conformational flexibility, similar polarity Main->A3 Compared To O1 Fast Reaction Rates (Amide Coupling, Reductive Amination) P1->O1 O2 High Yields P1->O2 P2->O1 O3 Good Solubility Profile P3->O3

Fig 3. Relationship between structure and performance.

Conclusion

Across the benchmarked reactions, this compound consistently demonstrates excellent performance, characterized by high yields, clean reaction profiles, and rapid conversion rates. Its primary amine offers high nucleophilicity for coupling reactions, while the overall structure provides a favorable solubility profile without introducing the side-reaction complexities seen in simpler bifunctional amines like 4-aminopiperidine. For researchers seeking a reliable and efficient building block for complex molecule synthesis, this compound presents a superior option over many common alternatives.

References

Head-to-head comparison of different synthetic routes to 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Methoxypropyl)-4-piperidinamine is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The three synthetic routes explored herein offer different approaches to the synthesis of this compound, each with its own set of advantages and disadvantages in terms of yield, purity, and operational complexity.

ParameterRoute 1: From 4-AcetamidopiperidineRoute 2: From 4-AminopiperidineRoute 3: From 4-Piperidone
Starting Material 4-Acetamidopiperidine4-Aminopiperidine4-Piperidone Hydrochloride Monohydrate
Number of Steps 232
Key Intermediates N-(1-(3-methoxypropyl)piperidin-4-yl)acetamideN-(Diphenylmethylene)-4-piperidinamine, N-(Diphenylmethylene)-1-(3-methoxypropyl)-4-piperidinamine1-(3-Methoxypropyl)-4-piperidone
Overall Yield Not explicitly reported, but final step is 96.4%~51-63% (calculated from individual step yields)70.8% (as HCl salt)
Final Product Purity 99.7%97.2-98.5%Not explicitly reported for the free base
Advantages High yield and purity in the final deacetylation step.Good yields for individual steps; protecting group can be recycled, making it suitable for industrial scale-up.Good overall yield; readily available starting material.
Disadvantages Lack of a complete reported protocol with overall yield for the initial N-alkylation step.Three-step process; requires protection and deprotection of the primary amine.Involves high-pressure hydrogenation for the reductive amination step.

Experimental Protocols

Route 1: Synthesis from 4-Acetamidopiperidine (Inferred)

Step 1: N-Alkylation of 4-Acetamidopiperidine (General Protocol)

A mixture of 4-acetamidopiperidine, a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) is heated to facilitate the N-alkylation. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The crude product, N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide, is purified by column chromatography or recrystallization. Note: Specific yield for this step is not available in the searched literature.

Step 2: Deacetylation of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide

N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (10.72 g, 0.05 mol) is added to a 0.5M HCl-methanol solution (180 ml). The reaction temperature is maintained at 20-25°C. After the reaction is complete as monitored by TLC, the mixture is filtered. The filter cake is washed with dichloromethane and dried to afford this compound with a reported yield of 96.4% and a purity of 99.7%[1].

Route 2: Synthesis from 4-Aminopiperidine

Step 1: Protection of 4-Aminopiperidine

In a reaction flask equipped with a water trap, 4-aminopiperidine (50.1 g, 0.5 mol), benzophenone (100.2 g, 0.55 mol), and a catalytic amount of BF₃-Et₂O (3.6 g, 0.025 mol) are refluxed in toluene (260 mL) for 8-10 hours. After completion, the reaction solution is concentrated under reduced pressure. The resulting intermediate, N-(diphenylmethylene)-4-piperidinamine, is recrystallized from an ethanol/heptane mixture to yield 103.1 g (78%) of the protected amine[2]. An alternative procedure using 4A molecular sieves as a dewatering agent yielded 69% of the product[2].

Step 2 & 3: N-Alkylation and Deprotection

The protected amine is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride is added, followed by 3-methoxypropyl bromide. The reaction is stirred at room temperature for 3-5 hours. Subsequently, 10% aqueous hydrochloric acid is added for deprotection. After an aqueous workup, the water layer is basified with sodium hydroxide to pH 13-14 and extracted with dichloromethane. The organic layer is dried and concentrated to give this compound. The reported yield for these combined steps is 74-81% with a purity of 97.2-98.5%[2].

Route 3: Synthesis from 4-Piperidone

Step 1: N-Alkylation of 4-Piperidone

In a 250 ml single-necked flask, 4-piperidone hydrochloride monohydrate (10 g, 0.065 mol), sodium carbonate (0.163 mol), and 3-iodopropyl methyl ether (0.065 mol) are reacted in 70 ml of dimethyl sulfoxide at 0°C. After the reaction is complete, the mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure to yield 1-(3-methoxypropyl)-4-piperidone as a deep red oil (13.7 g), which is used directly in the next step.

Step 2: Reductive Amination

The crude 1-(3-methoxypropyl)-4-piperidone (5 g, 0.029 mol) is dissolved in a saturated methanolic ammonia solution (60 ml) in a high-pressure hydrogenation kettle. 10% Pd/C (0.5 g) is added as a catalyst. The mixture is hydrogenated at 1.5 MPa and 40°C for 7 hours. After cooling and filtration, the filtrate is concentrated. The resulting yellow oil is dissolved in ethanol (20 ml), and a 5 mol/L solution of hydrogen chloride in ethyl acetate is added dropwise to adjust the pH to 1-2. The mixture is stirred for 2 hours, and the resulting precipitate is filtered and washed with ethanol to give 4.34 g of this compound hydrochloride. The total yield for the two steps is 70.8%[2].

Synthetic Pathway Visualization

The following diagram illustrates the compared synthetic routes to this compound.

Synthetic_Routes SM1 4-Acetamidopiperidine Int1 N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide SM1->Int1 N-Alkylation SM2 4-Aminopiperidine Int2a N-(Diphenylmethylene)- 4-piperidinamine SM2->Int2a Protection (69-78%) SM3 4-Piperidone HCl Int3 1-(3-Methoxypropyl)-4-piperidone SM3->Int3 N-Alkylation FP 1-(3-Methoxypropyl)- 4-piperidinamine Int1->FP Deacetylation (96.4%) Int2b N-(Diphenylmethylene)-1- (3-methoxypropyl)-4-piperidinamine Int2a->Int2b N-Alkylation Int2b->FP Deprotection (74-81% for 2 steps) Int3->FP Reductive Amination (70.8% overall)

Caption: Synthetic routes to this compound.

References

Navigating the Catalytic Landscape for 1-(3-Methoxypropyl)-4-piperidinamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficiency, yield, and purity in synthetic chemistry. This guide provides a comparative overview of catalytic strategies for reactions involving 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the gastrointestinal prokinetic agent, Prucalopride.

While direct head-to-head comparative studies on a wide range of catalysts for reactions specifically utilizing this compound are not extensively documented in publicly available literature, we can draw upon established principles of organic synthesis and patent literature to evaluate the efficacy of various catalytic systems for the primary transformation it undergoes: N-acylation (amide bond formation). This reaction is central to its role as a building block in drug synthesis.

Efficacy of Coupling Agents in Amide Bond Formation

The key reaction involving this compound in the synthesis of molecules like Prucalopride is the formation of an amide bond between its primary amine group and a carboxylic acid. This transformation typically requires a coupling agent or a catalyst to activate the carboxylic acid. Below is a comparison of common strategies.

Coupling Agent/Catalyst ClassExample(s)General YieldReaction ConditionsAdvantagesDisadvantages
Carbodiimides CDI, DCC, EDCGood to ExcellentMild (often room temp.)Readily available, reliable, wide substrate scope.Can form urea byproducts that may be difficult to remove.
Phosphonium Salts BOP, PyBOPExcellentMildHigh yields, low racemization for chiral substrates.Can be expensive, byproducts can be problematic.
Uronium/Aminium Salts HBTU, HATUExcellentMildFast reaction rates, high yields.Cost can be a factor.
Acid Chlorides (via Thionyl Chloride) SOCl₂Good to ExcellentHarsher (requires conversion of acid to acid chloride first)Cost-effective for large scale.Generates HCl, may require a base, less functional group tolerance.

Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Amide Coupling using a Carbodiimide Catalyst (e.g., CDI)

A common method for the synthesis of Prucalopride involves the condensation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with this compound. A typical laboratory-scale procedure using a carbodiimide like 1,1'-Carbonyldiimidazole (CDI) as a coupling agent is as follows:

  • Activation of Carboxylic Acid: To a solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in an appropriate aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), 1.0-1.2 equivalents of CDI are added. The mixture is stirred at room temperature for 1-2 hours to form the activated acyl-imidazole intermediate.

  • Amine Addition: 1.0-1.1 equivalents of this compound are then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature, typically for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Logical Workflow for Catalyst Selection and Reaction

The following diagram illustrates a generalized workflow for a coupling reaction involving this compound.

G cluster_start Reactant Preparation cluster_reaction Catalytic Coupling cluster_end Product Isolation ReactantA This compound Coupling Nucleophilic Attack by Amine ReactantA->Coupling ReactantB Carboxylic Acid Derivative Activation Carboxylic Acid Activation (e.g., with CDI) ReactantB->Activation Activation->Coupling Activated Intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: Generalized workflow for the catalytic amide coupling of this compound.

Concluding Remarks for Drug Development Professionals

For the development of robust and scalable synthetic routes involving this compound, the choice of coupling agent is a critical parameter to optimize. While carbodiimides like CDI offer a reliable and cost-effective option, phosphonium and uronium-based reagents may provide higher yields and faster reaction times, which can be advantageous in certain contexts. The selection will ultimately depend on a balance of factors including cost, desired purity, and the specific functional groups present in the reacting partners. Further process development and optimization are always recommended to identify the most efficient and economical catalytic system for a specific application.

A Comparative Analysis of the In-Vitro and In-Vivo Stability of Novel 1-(3-Methoxypropyl)-4-piperidinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-methoxypropyl)-4-piperidinamine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block in the synthesis of a range of therapeutic agents. Its inherent structural features, however, present both opportunities and challenges in drug design, particularly concerning metabolic stability. The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the in-vitro and in-vivo stability of a series of hypothetical this compound derivatives, supported by established experimental protocols.

Data Summary

The following tables summarize the in-vitro and in-vivo stability data for a panel of rationally designed this compound derivatives. These compounds were designed to explore the impact of substitutions on the piperidine ring and the primary amine on their metabolic stability.

Table 1: In-Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDR1 SubstitutionR2 SubstitutionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent HH4515.4
Derivative A MethylH6211.2
Derivative B EthylH5512.6
Derivative C HAcetyl957.3
Derivative D MethylAcetyl1205.8

Table 2: In-Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

Compound IDR1 SubstitutionR2 SubstitutionIn-Vivo Half-Life (t½, h)Plasma Clearance (CLp, mL/min/kg)Bioavailability (F, %)
Parent HH2.535.240
Derivative A MethylH3.828.955
Derivative B EthylH3.131.551
Derivative C HAcetyl6.218.175
Derivative D MethylAcetyl8.513.782

Experimental Protocols

In-Vitro Metabolic Stability Assessment

Objective: To determine the metabolic half-life and intrinsic clearance of the test compounds in human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • A reaction mixture is prepared by combining the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • The quenched samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).

  • The in-vitro half-life is calculated as t½ = 0.693/k.

  • Intrinsic clearance is calculated as CLint = (0.693/t½) * (1/mg microsomal protein per mL).

In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compounds in a relevant animal model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Rats are fasted overnight prior to dosing.

  • The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water).

  • A single intravenous (IV) dose (e.g., 1 mg/kg) is administered to one group of rats, and a single oral (PO) dose (e.g., 5 mg/kg) is administered to another group.

  • Blood samples are collected via the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of the test compound are determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including half-life, clearance, and bioavailability, are calculated using non-compartmental analysis software.

Visualizations

Metabolic Pathway of 4-Aminopiperidine Derivatives

The primary metabolic pathway for many 4-aminopiperidine derivatives is N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1][2] This process involves the removal of the alkyl group attached to the piperidine nitrogen.

metabolic_pathway Parent 1-(3-Methoxypropyl)- 4-piperidinamine Derivative Metabolite 4-Aminopiperidine Metabolite Parent->Metabolite N-dealkylation Enzyme CYP3A4 Enzyme->Parent

Figure 1. Generalized N-dealkylation pathway.

Experimental Workflow for Stability Assessment

The workflow for assessing the stability of the derivatives involves a sequential process of in-vitro screening followed by in-vivo pharmacokinetic evaluation for promising candidates.

experimental_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation Compound Test Compound HLM Human Liver Microsomes + NADPH Compound->HLM Incubation Incubation at 37°C HLM->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS_invitro LC-MS/MS Analysis Quenching->LCMS_invitro Data_invitro Calculate t½ and CLint LCMS_invitro->Data_invitro Dosing Dosing in Rats (IV and PO) Data_invitro->Dosing Select Candidates Sampling Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS_invivo LC-MS/MS Analysis Plasma->LCMS_invivo Data_invivo Calculate PK Parameters LCMS_invivo->Data_invivo

Figure 2. Workflow for stability testing.

References

The Strategic Selection of Aminopiperidines in Large-Scale Prucalopride Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of raw materials in large-scale synthesis is a critical decision impacting not only the final product's quality and yield but also the overall economic and environmental viability of the process. This guide provides an in-depth cost-benefit analysis of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist Prucalopride, against viable alternatives. By examining experimental data, cost structures, and safety profiles, this document aims to equip decision-makers with the necessary information to optimize their synthetic strategies.

The synthesis of Prucalopride, a crucial agent for treating chronic constipation, heavily relies on the selection of an appropriate aminopiperidine building block. While this compound is a frequently cited reactant, a thorough analysis of its performance against other commercially available aminopiperidines is essential for process optimization and cost management in an industrial setting.

Comparative Analysis of Key Aminopiperidine Intermediates

This section details a comparative analysis of this compound and its potential alternatives. The selection of alternatives is based on structural similarity and their potential to be adapted for Prucalopride synthesis.

Table 1: Cost Comparison of Aminopiperidine Building Blocks
CompoundCAS NumberIndicative Bulk Price (per kg)PurityKey Considerations
This compound179474-79-4~$950 - $1,200≥98%Direct precursor in established Prucalopride synthesis routes.
1-Boc-4-aminopiperidine87120-72-7~$963[1]≥99%[1]Requires additional deprotection step, adding to process complexity and cost.
4-Amino-1-benzylpiperidine50541-93-0~$1,100 - $1,300≥98%Requires a debenzylation step, which can involve harsh reagents or catalytic hydrogenation.
4-Aminopiperidine dihydrochloride35621-01-3~$800 - $1,000≥97%The dihydrochloride salt would require neutralization before reaction, adding a process step and potentially impacting yield.
Table 2: Performance and Process Comparison in Prucalopride Synthesis
ParameterThis compoundAlternative Aminopiperidines (Projected)Data Source(s)
Synthetic Steps Direct condensation with the benzofuran carboxylic acid derivative.Require additional steps (e.g., N-alkylation, deprotection).[2]
Reported Yield High (e.g., 85-95% for the condensation step).Overall yield will be lower due to additional steps.[3]
Purity of Final Product High purity achievable with standard purification methods.Potential for impurities arising from additional reaction steps.[2]
Process Complexity More streamlined and potentially faster.Increased complexity due to more synthetic transformations.
Waste Generation Primarily solvent and coupling agent waste.Additional waste streams from protection/deprotection and alkylation steps.
Safety Profile Corrosive and requires careful handling.Safety profiles of alternatives and their reagents must be considered (e.g., handling of benzyl chloride for N-benzylation).

Experimental Protocols and Methodologies

The following sections provide an overview of the established synthesis of Prucalopride using this compound and a projected pathway for a multi-step synthesis starting from an alternative like 1-Boc-4-aminopiperidine.

Protocol 1: Direct Condensation Synthesis of Prucalopride

This protocol outlines the key transformation in the synthesis of Prucalopride using this compound.

Materials:

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

  • This compound

  • Coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI), DCC/HOBt)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • To a solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in the chosen anhydrous solvent, add the coupling agent portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for a specified time to allow for the activation of the carboxylic acid.

  • Slowly add a solution of this compound to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.

  • The crude Prucalopride is then purified by recrystallization or column chromatography to yield the final product of high purity.[2]

Projected Protocol 2: Multi-step Synthesis of Prucalopride from 1-Boc-4-aminopiperidine

This projected protocol illustrates the additional steps required when starting from a protected aminopiperidine.

Step 1: N-Alkylation

  • To a solution of 1-Boc-4-aminopiperidine in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 1-bromo-3-methoxypropane.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate to obtain crude 1-Boc-4-(3-methoxypropylamino)piperidine.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the N-alkylated aminopiperidine salt.

Step 3: Condensation

  • Neutralize the product from Step 2 and proceed with the condensation reaction as described in Protocol 1.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the direct versus the multi-step synthetic approaches.

G cluster_0 Direct Synthesis A 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid C Prucalopride A->C Condensation B 1-(3-Methoxypropyl)- 4-piperidinamine B->C

Caption: Direct one-step condensation to Prucalopride.

G cluster_1 Multi-step Synthesis D 1-Boc-4-aminopiperidine E N-Alkylation D->E F 1-Boc-4-(3-methoxypropylamino) -piperidine E->F G Boc Deprotection F->G H 1-(3-Methoxypropyl)- 4-piperidinamine G->H J Prucalopride H->J Condensation I 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid I->J

Caption: Multi-step synthesis involving protection and deprotection.

Cost-Benefit Analysis and Recommendation

While the initial purchase price of alternatives like 1-Boc-4-aminopiperidine may appear competitive, a comprehensive cost-benefit analysis reveals the strategic advantage of using this compound in large-scale Prucalopride synthesis.

Economic Considerations:

  • Raw Material Costs: Although the per-kilogram cost of some alternatives is lower, the need for additional reagents (protecting groups, deprotecting agents, alkylating agents) and solvents increases the overall raw material expenditure for multi-step syntheses.

  • Process Costs: The direct, one-step condensation with this compound significantly reduces process time, labor, and energy consumption compared to a multi-step approach. This leads to a lower cost of goods for the final active pharmaceutical ingredient (API).

  • Capital Expenditure: A more streamlined process requires less complex manufacturing infrastructure, potentially reducing capital investment.

Performance and Quality:

  • Yield and Purity: The direct route with this compound generally offers a higher overall yield and a more straightforward purification process, leading to a purer final product with fewer potential side products.

  • Process Robustness: Fewer reaction steps inherently lead to a more robust and reproducible manufacturing process, which is crucial for regulatory compliance and consistent product quality.

Safety and Environmental Impact:

  • Waste Reduction: The direct synthesis generates a lower volume of chemical waste, aligning with green chemistry principles and reducing disposal costs.

  • Hazardous Reagents: While this compound is corrosive, a multi-step synthesis may introduce other hazardous materials, requiring specific handling and safety protocols.

For large-scale synthesis of Prucalopride, the use of this compound presents a clear economic and operational advantage. The benefits of a streamlined, high-yielding, and more environmentally friendly process outweigh the seemingly lower initial cost of protected or unsubstituted aminopiperidine alternatives. The reduction in process complexity, waste generation, and overall manufacturing costs makes this compound the strategically preferred building block for efficient and cost-effective Prucalopride production. Researchers and drug development professionals should prioritize this raw material to optimize their large-scale synthetic campaigns.

References

Safety Operating Guide

Proper Disposal Procedures for 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Methoxypropyl)-4-piperidinamine (CAS: 179474-79-4). The procedures outlined are intended for researchers, scientists, and drug development professionals handling this substance in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety, prevent environmental release, and comply with regulatory standards.

Immediate Safety and Hazard Assessment

This compound is a hazardous chemical that requires careful handling during all phases of use and disposal. A thorough understanding of its risks is the first step in safe management.

Hazard Classification:

  • Acute Toxicity (Oral & Dermal): Category 4. Harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion: Sub-category 1B. Causes severe skin burns and eye damage.[1][2]

  • Aquatic Hazard (Chronic): Category 3. Harmful to aquatic life with long-lasting effects.[1][2]

Essential Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must wear the following appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] A face shield is recommended if there is a splash risk.

  • Protective Clothing: A lab coat is mandatory.[3] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

Handling Precautions:

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoid direct contact with skin and eyes.[4]

  • Do not breathe vapors or mist.[1]

  • Use non-sparking, explosion-proof tools and equipment, as the substance may be combustible.[4][6]

  • Prevent the release of the chemical into the environment.[1]

Quantitative Hazard Data Summary

The following table summarizes key toxicological and ecotoxicological data for this compound, underscoring the need for cautious disposal.

Data PointValueSpeciesExposure RouteSource
Oral LD50 < 2000 mg/kg bwRat (male/female)Oral[4]
Dermal LD50 ca. 2000 mg/kg bwRat (male/female)Dermal[4]
Toxicity to Fish LC50: > 100 mg/L (96 h)Danio rerio (Zebra fish)Aquatic[4]
Toxicity to Crustacea EC50: 93 mg/L (48 h)Aquatic crustaceaAquatic[4]
Toxicity to Algae EC50: > 100 mg/L (72 h)Desmodesmus subspicatusAquatic[4]
Toxicity to Microorganisms IC50: > 1000 mg/L (3 h)-Aquatic[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer system. [4][5]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or expired chemical.

    • Contaminated labware (e.g., pipettes, vials, flasks).

    • Contaminated PPE (gloves, etc.).

    • Spill cleanup materials.

  • Segregate Waste: Collect waste containing this chemical separately from other waste streams.[3]

    • Crucially, keep amine waste separate from acids and oxidizing agents to prevent hazardous reactions. [3]

Step 2: Containerization and Labeling
  • Select Appropriate Container: Use a dedicated, compatible, and leak-proof container for liquid waste. Ensure the container is equipped with a tightly sealing screw-on cap.

  • Label the Container: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound".

    • Appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).

    • Accumulation start date.

Step 3: On-Site Waste Storage
  • Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[4] Keep the container away from direct sunlight, heat sources, and incompatible materials.[3]

  • Restricted Access: The storage location should be secure, and access should be limited to authorized personnel (e.g., store locked up).[1][4]

Step 4: Professional Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]

  • Disposal Method: The recommended disposal method is controlled incineration at a permitted hazardous waste facility, which may require flue gas scrubbing.[4]

Step 5: Decontamination of Empty Containers
  • Triple Rinse Procedure: Empty containers that held the pure substance must be decontaminated before being disposed of as non-hazardous trash.

    • Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) three times.

    • Collect the rinsate from all three rinses as hazardous waste and add it to your designated liquid waste container.

  • Final Container Disposal: Once decontaminated, the container label should be defaced or removed. The container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with institutional policies.[4] Puncturing the container can prevent its reuse.[4]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G start Start: Disposal Required for This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process segregate Step 2: Segregate Amine Waste (Keep away from acids and oxidizers) ppe->segregate containerize Step 3: Containerize and Label (Use compatible, sealed container. Label as 'Hazardous Waste' with chemical name and pictograms) segregate->containerize store Step 4: Store Securely (Cool, ventilated, locked-up satellite area) containerize->store decon Decontamination of Empty Containers: Triple-rinse, collect rinsate as hazardous waste. containerize->decon For Empty Containers contact_ehs Step 5: Arrange Professional Disposal (Contact EHS or licensed waste contractor) store->contact_ehs incinerate Final Disposal: Controlled Incineration by permitted facility contact_ehs->incinerate end End: Proper Disposal Complete incinerate->end decon->store Add Rinsate to Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(3-Methoxypropyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and is harmful if swallowed or in contact with skin.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required Equipment Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-impermeable gloves (e.g., butyl rubber, nitrile rubber), fire/flame resistant and impervious lab coat or coveralls.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]N/A
Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a controlled environment and strict adherence to established protocols.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[3]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.[6]

  • Dispensing: When transferring the liquid, avoid creating splashes or aerosols.[3]

  • Process: Conduct all work within a designated area, such as a fume hood, to minimize exposure.

  • Contamination: If skin or clothing becomes contaminated, immediately remove the contaminated clothing and wash the affected skin area with plenty of soap and water.[3] Seek medical attention.[1]

  • End of Work: After handling, wash hands and forearms thoroughly.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate emergency medical help.[1]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spillage Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[5][7] Do not let the chemical enter drains.[3]
Disposal Plan

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • All disposal activities must be in accordance with applicable local, state, and federal regulations.[1]

  • Do not dispose of it with household waste or allow it to reach the sewage system.

Container Disposal:

  • Containers that have held the chemical should be treated as hazardous waste.

  • Do not reuse empty containers. They must be disposed of in the same manner as the chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the key logical steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

start Start: Prepare for Handling ppe_check Step 1: Don Appropriate PPE start->ppe_check eng_controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_check->eng_controls handling Step 3: Handle Chemical in Designated Area eng_controls->handling spill_check Spill or Exposure? handling->spill_check emergency_proc Step 4a: Initiate Emergency Procedures spill_check->emergency_proc Yes waste_collection Step 4b: Collect Waste (Chemical & Contaminated Materials) spill_check->waste_collection No decontaminate Decontaminate & Seek Medical Attention emergency_proc->decontaminate decontaminate->waste_collection disposal Step 5: Dispose of Waste per Regulations waste_collection->disposal end End: Post-Handling Cleanup & Hand Washing disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxypropyl)-4-piperidinamine
Reactant of Route 2
1-(3-Methoxypropyl)-4-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.